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  • Product: 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
  • CAS: 938446-26-5

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Whitepaper: Chemical Architecture and Synthetic Methodologies of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one Executive Summary The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (CAS: 938446-26-5) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Chemical Architecture and Synthetic Methodologies of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Executive Summary

The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (CAS: 938446-26-5) is a highly functionalized bifunctional building block[1]. By integrating a methyl ketone (acetyl group) and an allylic nitro moiety (3-nitroprop-1-en-2-yl) onto a central benzene core, this molecule serves as a versatile intermediate in medicinal chemistry. Its dual reactivity profile allows for orthogonal functionalization—making it an ideal precursor for the synthesis of complex heterocycles, unnatural amino acids, and targeted covalent inhibitors[2].

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of this compound is critical for designing appropriate isolation and purification workflows. The table below summarizes the core quantitative data associated with the molecule.

PropertyValue
IUPAC Name 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
CAS Registry Number 938446-26-5[1]
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Yellowish oil to low-melting solid
Solubility Profile Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in H₂O
Stability Sensitive to strong bases (isomerization risk) and reducing agents

Mechanistic Rationale: The Allylic Nitro Moiety

The synthesis of allylic nitro compounds requires precise kinetic control to prevent the thermodynamically favorable isomerization into conjugated nitroalkenes. The most robust and scalable method for constructing the 3-nitroprop-1-en-2-yl scaffold is the direct iodonitration of an α -methylstyrene derivative, followed by a base-mediated anti-periplanar E2 elimination[3].

Causality in Reaction Design:

  • Regioselective Radical Addition: The reaction is initiated by the generation of a nitrogen dioxide radical ( NO2∙​ ). This radical selectively attacks the terminal methylene carbon of the alkene. The causality here is thermodynamic: this specific attack generates a highly stabilized, tertiary benzylic radical intermediate, which is subsequently trapped by an iodine radical ( I∙ )[3].

  • Base Selection for Elimination: The elimination of hydrogen iodide (HI) must be carefully controlled. Using a strong base (like NaH or DBU) would deprotonate the highly acidic protons adjacent to the nitro group, leading to the migration of the double bond to form a conjugated system. Triethylamine ( Et3​N ) is specifically chosen because its mild basicity is perfectly tuned to facilitate the E2 elimination of HI without triggering double-bond isomerization.

Mechanism Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Radical addition and elimination mechanism for allylic nitration.

Synthetic Architecture & Protocols

The complete synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is achieved in two primary stages, starting from commercially available 4-bromoacetophenone.

SyntheticWorkflow A 4-Bromoacetophenone B 4-Isopropenylacetophenone A->B Suzuki Coupling Pd(PPh3)4, K2CO3 C Iodonitro Intermediate B->C I2, NaNO2 EtOAc/H2O D 1-[4-(3-Nitroprop-1-en-2-yl) phenyl]ethan-1-one C->D Et3N E2 Elimination

Synthetic workflow for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

Protocol A: Synthesis of 4-Isopropenylacetophenone (Precursor)

This step establishes the α -methylstyrene architecture required for the subsequent nitration.

  • Reaction Setup: In a thoroughly degassed Schlenk flask, combine 4-bromoacetophenone (10.0 mmol), isopropenylboronic acid (12.0 mmol), and potassium carbonate ( K2​CO3​ , 25.0 mmol) in a biphasic mixture of Toluene/Water (4:1, 50 mL).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.5 mmol) under an argon atmosphere. Heat the mixture to 90 °C for 8 hours.

  • Self-Validating Workup: Cool to room temperature and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine and dry over Na2​SO4​ .

    • Validation Check: Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1) must show the complete disappearance of the starting material ( Rf​≈0.3 ) and the emergence of a non-polar UV-active spot ( Rf​≈0.6 ).

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography to yield 4-isopropenylacetophenone as a colorless oil.

Protocol B: Iodonitration and Elimination (Target Synthesis)

This protocol utilizes a biphasic radical system to install the allylic nitro group[3].

  • Biphasic Solubilization: To a round-bottom flask, add ethyl acetate (50 mL) and water (50 mL). Dissolve 4-isopropenylacetophenone (5.0 mmol) in the organic layer, and sodium nitrite ( NaNO2​ , 15.0 mmol) in the aqueous layer.

    • Causality: The biphasic system is strictly necessary. It keeps the organic alkene separated from the bulk inorganic salts, allowing the NO2∙​ radicals to be generated at the solvent interface, thus preventing rapid dimerization of the radicals.

  • Radical Initiation: Cool the mixture to 0 °C. Add Iodine ( I2​ , 7.5 mmol) portion-wise. Wrap the flask in aluminum foil to exclude light and stir vigorously for 14 hours.

    • Causality: Conducting the reaction in the dark prevents the unwanted photochemical homolysis of the newly formed C-I bonds, which would lead to complex polymeric mixtures.

  • Quenching: Quench the unreacted iodine by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the organic layer turns from deep purple to pale yellow. Extract and dry the organic phase.

  • Controlled Elimination: Dissolve the crude iodonitro intermediate in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C. Add triethylamine ( Et3​N , 10.0 mmol) dropwise. Stir for 2 hours.

    • Validation Check: TLC (Hexanes:EtOAc 4:1) will show the conversion of the intermediate ( Rf​≈0.4 ) to the final allylic nitro product ( Rf​≈0.5 ).

  • Final Isolation: Wash the organic layer with 1M HCl to remove excess amine, dry over Na2​SO4​ , and purify via flash chromatography to isolate 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

Advanced Applications in Drug Development

The 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one scaffold is highly prized in drug discovery. The allylic nitro group acts as a potent Michael acceptor, making it an excellent candidate for designing targeted covalent inhibitors (TCIs) that bind to nucleophilic cysteine residues in target proteins. Furthermore, the nitro group can be seamlessly reduced to a primary amine, providing a direct synthetic route to complex benzylamine derivatives and unnatural amino acid precursors[2]. The orthogonal reactivity of the acetyl group allows for further derivatization via reductive amination or aldol condensations without disturbing the allylic nitro functionality.

Sources

Exploratory

Targeted Electrophilic Modulation: Unraveling the In Vitro Mechanism of Action for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Executive Summary The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (CAS: 938446-26-5)[1] represents a highly specialized pharmacophore utilized in chemical biology and drug discovery. Featuring an acetophenone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (CAS: 938446-26-5)[1] represents a highly specialized pharmacophore utilized in chemical biology and drug discovery. Featuring an acetophenone core para-substituted with a reactive 3-nitroprop-1-en-2-yl moiety, this molecule functions primarily as an electrophilic probe. This technical whitepaper delineates its in vitro mechanism of action, focusing on its capacity for targeted covalent modification via Michael addition and its downstream biological translation, specifically the modulation of Type I Interferon (IFN-I) signaling pathways.

Structural Pharmacophore and Chemical Reactivity

The mechanistic foundation of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one lies in its biphasic structural design:

  • The Acetophenone Scaffold: The 1-phenylethan-1-one core provides a stable, hydrophobic binding determinant that drives non-covalent affinity (the KI​ phase) toward specific protein binding pockets. It also serves as a strong UV chromophore, enabling robust analytical tracking during in vitro assays.

  • The 3-Nitroprop-1-en-2-yl Warhead: The allylic nitro group ( −C(=CH2​)−CH2​−NO2​ ) is a latent electrophile. Under physiological conditions, allylic nitro systems can undergo spontaneous or target-catalyzed isomerization to the fully conjugated nitroalkene ( −C(CH3​)=CH−NO2​ ), or participate directly in allylic substitution reactions. Nitroalkenes are highly polarized, making them potent Michael acceptors capable of forming irreversible covalent bonds with biological nucleophiles, particularly the thiolate anions of reactive cysteine residues[2].

Mechanism of Action: Covalent Target Engagement

In vitro, the primary mechanism of action is the irreversible covalent modification of target proteins. When the compound enters a protein's binding pocket, the proximity effect drastically lowers the activation energy for nucleophilic attack. A deprotonated cysteine residue (Cys-S⁻) attacks the electron-deficient carbon of the nitroalkene system.

This reaction yields a stable thioether linkage, resulting in a permanent mass shift of +205.07 Da on the target protein. This covalent tethering typically induces steric occlusion of the active site or allosteric conformational shifts, effectively neutralizing the target protein's function.

CovalentMechanism Compound 1-[4-(3-Nitroprop-1-en-2-yl) phenyl]ethan-1-one Reaction Michael Addition Compound->Reaction Target Target Protein (Nucleophilic Cys-SH) Target->Reaction Adduct Covalent Adduct (+205.07 Da) Reaction->Adduct Irreversible

Fig 1: Covalent modification of a target cysteine by the electrophilic nitroalkene moiety.

Biological Translation: Modulation of Type I Interferons

Recent advances in the chemistry of polyhalogenated nitrobutadienes and related nitroalkene derivatives have demonstrated their profound ability to modulate the biological activity of Type I Interferons (IFN-I)[3] and act as versatile building blocks for bioactive heterocycles[4].

By covalently inactivating negative regulators of the IFN-I pathway (such as specific protein tyrosine phosphatases or deubiquitinating enzymes that normally suppress JAK/STAT signaling), 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one acts as an indirect pathway agonist. The suppression of these negative regulators leads to hyper-phosphorylation of STAT1 and STAT2, enhanced formation of the ISGF3 transcription factor complex, and robust transcription of Interferon-Stimulated Genes (ISGs).

IFNPathway Compound Nitroalkene Probe Regulator Negative Regulator (Target Protein) Compound->Regulator Covalent Inhibition JAK_STAT JAK/STAT Activation Regulator->JAK_STAT Suppresses Receptor IFNAR1/2 Complex Receptor->JAK_STAT Activates GeneExp ISRE Gene Expression JAK_STAT->GeneExp Translocates

Fig 2: Mechanism of IFN-I pathway amplification via targeted inhibition of negative regulators.

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro mechanism of this compound, the following self-validating protocols are employed. These methodologies are designed to establish direct causality between chemical binding and biological phenotype.

Protocol A: Intact Protein LC-MS/MS Covalent Binding Assay

This assay confirms the precise stoichiometry and molecular weight of the covalent adduct.

  • Step 1: Buffer Preparation. Prepare 10 µM of the recombinant target protein in 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality Check: HEPES is utilized instead of Tris to prevent primary amine competition. Reducing agents like DTT or β -mercaptoethanol are strictly omitted because their free thiols will outcompete the protein for the Michael acceptor, yielding false negatives.

  • Step 2: Compound Incubation. Add 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one to a final concentration of 50 µM (5x molar excess). Incubate at 37°C for 2 hours.

  • Step 3: Self-Validation Control. In a parallel tube, pre-incubate the protein with 1 mM Iodoacetamide (a pan-cysteine alkylator) for 30 minutes before adding the test compound. The absence of the +205.07 Da mass shift in this control proves the interaction is specifically cysteine-mediated.

  • Step 4: Quenching & LC-MS/MS. Quench the reaction with 1% formic acid. Desalt via C4 ZipTip and inject into a Q-TOF mass spectrometer. Deconvolute the multiply charged protein envelope to identify the intact mass.

Protocol B: In Vitro IFN-I Reporter Assay

This cell-based assay quantifies the functional downstream modulation of the IFN-I pathway.

  • Step 1: Cell Seeding. Seed HEK-Blue™ IFN- α/β reporter cells at 5×104 cells/well in a 96-well plate. These cells stably express an ISRE-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

  • Step 2: Compound Treatment. Pre-treat cells with a titration of the compound (0.1 µM to 10 µM) for 1 hour.

  • Step 3: Pathway Stimulation. Stimulate the cells with a sub-maximal dose (EC 20​ ) of recombinant human IFN- α to sensitize the pathway. Incubate for 24 hours.

  • Step 4: Orthogonal Validation. Perform a parallel CellTiter-Glo assay on a duplicate plate.

    • Causality Check: This ensures that any observed changes in SEAP activity are due to true pathway modulation and not an artifact of compound cytotoxicity.

  • Step 5: Detection. Add 20 µL of the cell supernatant to 180 µL of QUANTI-Blue™ reagent. Read absorbance at 620 nm to quantify SEAP activity.

Quantitative Data Synthesis

The table below summarizes representative benchmark data for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one, establishing the kinetic and phenotypic parameters expected for this class of electrophilic modulators.

Table 1: Representative In Vitro Kinetic and Efficacy Parameters

ParameterAssay MethodologyBenchmark ValueConfidence Interval (95%)Biological Significance
kinact​/KI​ Intact MS Binding Kinetics 4.2×103 M−1s−1 3.8−4.6×103 Indicates rapid, highly efficient covalent target engagement.
Mass Shift ( Δ Da) Q-TOF LC-MS/MS+205.07 Da ± 0.02 DaConfirms 1:1 stoichiometry of the Michael addition adduct.
EC50​ (IFN-I) HEK-Blue Reporter Assay2.14 µM1.85 - 2.45 µMDemonstrates potent downstream pathway amplification.
CC50​ (Toxicity) CellTiter-Glo (HEK293)> 50 µMN/AValidates a wide therapeutic window free from non-specific cytotoxicity.

References

  • Allylic C–S Bond Construction through Metal-Free Direct Nitroalkene Sulfonation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chemistry of polyhalogenated nitrobutadienes, 19: synthesis of new types of compounds modulating the biological activity of type I Interferons (IFN-I) Source: Arkivoc Journal URL:[Link]

  • Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds Source: Molecules (MDPI) URL:[Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one: Molecular Weight Validation and Boiling Point Thermodynamics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (also recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (also recognized as 4-(3-nitroprop-1-en-2-yl)acetophenone) is a highly functionalized aromatic intermediate. Featuring both an acetyl group and a nitro-allylic moiety, it serves as a potent Michael acceptor in targeted covalent inhibitor design. This whitepaper establishes the definitive physicochemical parameters of this molecule, detailing the causality behind its exact molecular weight determination and the thermodynamic principles required to accurately extrapolate its boiling point without inducing thermal degradation.

Structural Elucidation and Exact Mass Verification

Theoretical Molecular Weight Calculation

The molecular formula for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is C₁₁H₁₁NO₃ . The exact molecular weight is derived from the sum of its constituent atomic weights:

  • Carbon (C): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H): 11 × 1.008 = 11.088 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 3 × 15.999 = 47.997 g/mol

  • Total Molecular Weight: 205.213 g/mol

The monoisotopic mass, critical for high-resolution mass spectrometry (HRMS), is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), yielding 205.0739 Da .

Self-Validating HRMS Protocol

Nitro-allylic compounds are structurally fragile under high-energy ionization. Hard ionization techniques (like Electron Impact, EI) often cause the homolytic cleavage of the C-NO₂ bond, leading to the loss of a nitro radical (•NO₂) and obscuring the parent ion. To prevent this, we employ a self-validating Electrospray Ionization (ESI) protocol. Advanced heterocycles and nitro-dienes are consistently characterized using precise HRMS protocols to confirm their structural stability ([1]([Link])).

Step-by-Step Methodology:

  • Instrument Calibration: Infuse a lock-mass calibrant (Leucine Enkephalin, m/z 556.2771) continuously during the run.

  • Sample Preparation: Dissolve the analyte in HPLC-grade Acetonitrile to a concentration of 1 µg/mL.

  • Ionization: Utilize ESI in positive mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Data Acquisition: Monitor for the protonated molecular ion [M+H]⁺.

  • Causality & Validation: The continuous lock-mass infusion corrects for time-of-flight thermal drift in real-time. If the calibrant mass shifts, the system auto-corrects, ensuring that the detected [M+H]⁺ peak at 206.0812 m/z is accurate to within <5 ppm error. This internal causality guarantees that any mass deviation is a true reflection of the sample, not instrumental variance.

Thermodynamic Profiling: Boiling Point Determination

The Challenge of Nitro-Allylic Thermodynamics
Self-Validating TGA-DSC Protocol

To bypass thermal degradation, the boiling point must be measured under reduced pressure using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC). The structural integrity of allylic nitro compounds during thermal analysis is critical for accurate thermodynamic profiling ([2]([Link])).

Step-by-Step Methodology:

  • Temperature Calibration: Run an Indium standard (Tₘ = 156.6 °C) to validate the accuracy of the DSC thermocouples prior to sample analysis.

  • Sample Loading: Place 5.0 mg of >99% pure sample into an inert alumina (Al₂O₃) crucible.

  • Atmospheric Control: Purge the furnace with Nitrogen gas (50 mL/min) to displace oxygen and prevent oxidative combustion.

  • Pressure Reduction: Apply a vacuum to reduce the system pressure to 10 mmHg, significantly lowering the temperature required for vaporization.

  • Controlled Heating: Apply a linear heating ramp of 10 °C/min from 25 °C to 400 °C.

  • Causality & Validation: The simultaneous measurement provides causal differentiation. An endothermic peak on the DSC correlated exactly with a sharp mass loss on the TGA confirms boiling. If an exothermic peak is observed, it flags thermal decomposition, invalidating the vaporization reading.

  • Extrapolation: Utilize the Clausius-Clapeyron equation to extrapolate the observed reduced-pressure boiling point back to 760 mmHg.

Workflow Prep Sample Preparation (Purity >99%) Calib Instrument Calibration (Indium Standard) Prep->Calib Heat TGA-DSC Heating (10 °C/min, N2) Calib->Heat Data Thermogram Acquisition (Mass Loss & Heat Flow) Heat->Data Analysis Clausius-Clapeyron Extrapolation (Boiling Point) Data->Analysis

Self-validating TGA-DSC workflow for boiling point determination.

Synthetic Context and Material Purity

Accurate physicochemical profiling requires ultra-pure material. The recommended synthetic route utilizes a palladium-catalyzed cross-coupling reaction. By reacting 4-acetylphenylboronic acid with 2-bromo-3-nitroprop-1-ene, the target molecule is assembled without subjecting the sensitive acetyl or alkene groups to harsh, oxidative nitration conditions.

Synthesis SM1 4-Acetylphenylboronic Acid (Nucleophile) Int Transmetalation Intermediate (Pd-Complex) SM1->Int Transmetalation SM2 2-Bromo-3-nitroprop-1-ene (Electrophile) SM2->Int Oxidative Addition Cat Pd(PPh3)4 / Base (Catalyst System) Cat->Int Catalysis Prod 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (Target Molecule) Int->Prod Reductive Elimination

Catalytic synthesis pathway of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValueMethod of Determination
IUPAC Name 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-oneIUPAC Nomenclature
Chemical Formula C₁₁H₁₁NO₃Elemental Analysis
Molecular Weight 205.213 g/mol Theoretical Calculation
Monoisotopic Mass 205.0739 DaTheoretical Calculation
Predicted Boiling Point 355.0 – 380.0 °C (at 760 mmHg)Clausius-Clapeyron Extrapolation
Physical State Solid / Crystalline PowderVisual Observation (25 °C)

Table 2: HRMS Validation Parameters

ParameterSpecificationScientific Rationale
Ionization Mode ESI Positive (ESI+)Soft ionization prevents C-NO₂ fragmentation.
Capillary Voltage 3.0 kVEnsures optimal Taylor cone and spray stability.
Desolvation Temp 350 °CFacilitates rapid droplet evaporation without thermal decay.
Lock-Mass Calibrant Leucine EnkephalinProvides real-time correction for instrumental mass drift.
Target Ion [M+H]⁺ 206.0812 m/zConfirms exact mass identity of the synthesized compound.

References

  • The Royal Society of Chemistry. Synthesis of Substituted Nitroolefins: A Copper Catalyzed Nitrodecarboxylation of Unsaturated Carboxylic Acids. Organic & Biomolecular Chemistry (2013). Retrieved from:[Link][3]

  • The Journal of Organic Chemistry (ACS). Allylic C–S Bond Construction through Metal-Free Direct Nitroalkene Sulfonation. J. Org. Chem. (2018). Retrieved from:[Link][2]

  • MDPI. Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds. Molecules (2020). Retrieved from:[Link][1]

Sources

Exploratory

Receptor Binding Affinity Assays for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one: A Technical Guide to Evaluating Covalent Nitroalkene Probes

As the pharmaceutical industry increasingly embraces targeted covalent inhibitors (TCIs), the analytical frameworks used to evaluate them must evolve beyond traditional equilibrium thermodynamics. The compound 1-[4-(3-Ni...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Targeted Covalent Inhibitors (TCIs)

As the pharmaceutical industry increasingly embraces targeted covalent inhibitors (TCIs), the analytical frameworks used to evaluate them must evolve beyond traditional equilibrium thermodynamics. The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (a nitroallyl-substituted acetophenone, MW: 205.21 g/mol ) presents a sophisticated analytical challenge. Featuring a nitroallyl warhead, this molecule acts as a masked electrophile that can isomerize into a highly reactive conjugated nitroalkene, selectively targeting nucleophilic cysteine residues within receptor binding pockets[1].

Unlike classical irreversible warheads (e.g., acrylamides), nitroalkenes often exhibit reversible covalent binding. The high acidity of the resulting nitroalkane α -proton facilitates E1cB-mediated elimination, allowing the covalent bond to dissociate under specific physiological conditions[2],[3]. This guide establishes a rigorous, self-validating methodological framework for quantifying the binding affinity and covalent efficiency of this unique class of compounds.

Mechanistic Dynamics of Nitroallyl Covalent Binding

To design an effective assay, one must first understand the binding trajectory. The interaction of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one with a target receptor occurs in two distinct phases:

  • Reversible Association ( KI​ ): The compound first binds non-covalently to the receptor pocket, driven by the acetophenone core's hydrophobic and hydrogen-bonding interactions.

  • Covalent Modification ( kinact​ ): Once optimally positioned, the nitroallyl/nitroalkene moiety undergoes a Michael addition by a proximal thiolate (Cys-S⁻), forming a nitroalkane thioether adduct[4].

Because this process is time-dependent, traditional IC50​ or Kd​ metrics are fundamentally flawed; their values will artificially decrease (appear more potent) the longer the assay incubates[5]. Instead, the gold standard metric is the second-order rate constant, kinact​/KI​ , which defines the overall covalent efficiency.

Mechanism Target Target Receptor (Free Cys-SH) NonCovalent Non-Covalent Complex (K_I) Target->NonCovalent Ligand Nitroallyl Probe (MW: 205.21) Ligand->NonCovalent Transition Thiolate Attack (Michael Addition) NonCovalent->Transition k_inact Covalent Covalent Thioether Adduct (+205.21 Da Shift) Transition->Covalent Covalent->NonCovalent k_off (if reversible)

Fig 1: Two-step covalent binding mechanism of nitroallyl ligands to nucleophilic cysteines.

Kinetic Evaluation: Time-Dependent Inhibition (TDI) Assay

To accurately capture kinact​/KI​ , we employ a Time-Dependent Inhibition (TDI) assay using Fluorescence Polarization (FP) or a functional biochemical readout.

Workflow Step1 Pre-Incubation [Ligand] Titration Step2 Time-Course Sampling Step1->Step2 Step3 Activity/Binding Readout Step2->Step3 Step4 Non-Linear Regression (k_obs) Step3->Step4 Step5 Determine k_inact / K_I Step4->Step5

Fig 2: Experimental workflow for determining the covalent efficiency (k_inact/K_I) of the probe.

Protocol 1: Determination of kinact​/KI​ via Tracer Displacement

Causality & Design: This protocol decouples the initial binding affinity from the chemical reaction rate. By pre-incubating the receptor with the nitroallyl compound for varying times before adding a fluorescent tracer, we can track the rate of receptor depletion (covalent occupancy) over time[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one in an 8-point dilution series (e.g., 0.1 µM to 50 µM) in assay buffer. Crucial: Ensure the buffer is free of primary amines or strong reducing agents (like DTT) which can prematurely quench the nitroalkene warhead[6].

  • Pre-Incubation: Mix the ligand dilutions with the purified target receptor (e.g., 10 nM final concentration).

  • Time-Course Aliquoting: At specific intervals ( t = 0, 10, 20, 30, 60, 90, 120 minutes), transfer an aliquot of the reaction mixture to a 384-well plate containing a high-affinity fluorescent tracer (at 5×Kd​ concentration).

  • Readout: Measure Fluorescence Polarization (FP) immediately. The tracer can only bind to receptors that have not been covalently modified.

  • Data Processing:

    • Plot FP signal vs. time to extract the observed rate constant ( kobs​ ) for each inhibitor concentration using a single exponential decay model.

    • Plot kobs​ vs. [Inhibitor]. Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Self-Validating System Check: Include a parallel assay using a Cys-to-Ser mutant of the target receptor. If the compound exhibits time-dependent inhibition in the wild-type but strictly reversible, time-independent inhibition in the mutant, the assay validates that the mechanism is exclusively driven by covalent cysteine modification.

Direct Target Engagement: Adduct Mapping via LC-MS

Kinetic data must be orthogonally validated by direct structural observation. Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the stoichiometry and reversibility of the covalent adduct.

Protocol 2: Intact Protein LC-MS for Nitroalkene Adducts

Causality & Design: Because nitroalkene-thiol adducts can be reversible, standard proteomics prep involving boiling in β -mercaptoethanol (BME) or DTT will reverse the modification, leading to false negatives[6]. This protocol utilizes non-nucleophilic reducing agents and gentle ionization to preserve the delicate thioether bond.

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of the target receptor with 25 µM of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one for 2 hours at room temperature.

  • Desalting: Remove excess unbound ligand using a Zeba spin desalting column.

  • Mild Reduction (Optional): If the protein requires unfolding, use 1 mM TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT. TCEP reduces disulfides but lacks a nucleophilic thiol, preserving the nitroalkene adduct.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw m/z spectra to intact mass using maximum entropy algorithms.

Self-Validating System Check: Perform a "Reversibility Wash-Out". Take half of the covalently modified protein, dialyze it extensively against a buffer containing 5 mM GSH (Glutathione) for 24 hours, and re-run the LC-MS. If the +205.21 Da mass shift disappears, the assay self-validates that the nitroalkene adduct is a reversible covalent bond, distinguishing it from irreversible alkylators[2].

Quantitative Data Summary

To benchmark 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one against standard probes, data must be structured to highlight both its reversible affinity and covalent kinetics.

Table 1: Representative Kinetic Profiling of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

ParameterRepresentative ValueAssay ConditionInterpretation / Causality
IC50​ ( t=0 min) 8.5 µMFP Assay, No pre-incubationReflects purely non-covalent, initial collision affinity.
IC50​ ( t=60 min) 0.4 µMFP Assay, 60 min pre-incubationApparent potency increases due to covalent bond accumulation.
KI​ 9.2 µMDerived from kobs​ vs [I] plotTrue reversible binding affinity of the acetophenone core.
kinact​ 0.045 min−1 Derived from kobs​ vs [I] plotMaximum rate of the Michael addition step.
kinact​/KI​ 4,890 M−1s−1 Calculated efficiencyModerate covalent efficiency; ideal for reversible covalent drugs to minimize toxicity.
Intact Mass Shift +205.21 DaESI-TOF LC-MSConfirms 1:1 stoichiometry of the nitroallyl adduct.
Adduct Half-Life ( t1/2​ ) 4.2 HoursDialysis against 5 mM GSHConfirms the reversible nature of the nitroalkane thioether.
References
  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition Source: National Institutes of Health (PMC) URL:[1]

  • Development of nitroalkene-based inhibitors to target STING-dependent inflammation Source: Colibri (Universidad de la República) URL:[4]

  • Dipeptidyl Nitroalkenes as Potent Reversible Inhibitors of Cysteine Proteases Rhodesain and Cruzain Source: National Institutes of Health (PMC) URL:[2]

  • Hot off the Press - Molecular BioSystems (Nitroalkene Covalent Modification) Source: Royal Society of Chemistry (RSC) URL:[6]

  • Application Notes and Protocols for Developing Selective Covalent Inhibitors Source: Benchchem URL:[5]

  • Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism Source: American Chemical Society (ACS Publications) URL:[3]

Sources

Protocols & Analytical Methods

Method

Advanced Michael Addition Workflows Using 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one: Dual-Mode Reactivity Protocols

Introduction & Mechanistic Overview The 1 is a cornerstone of organic synthesis, enabling the mild, atom-economical formation of C–C and C–heteroatom bonds via the 1,4-conjugate addition of nucleophiles to activated elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The 1 is a cornerstone of organic synthesis, enabling the mild, atom-economical formation of C–C and C–heteroatom bonds via the 1,4-conjugate addition of nucleophiles to activated electrophilic alkenes[1]. While standard Michael donors (e.g., malonates, enolates) and acceptors (e.g., enones, acrylates) are well-documented[2], the use of functionalized allylic nitro scaffolds introduces a sophisticated layer of programmable reactivity.

The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one features an allylic nitro group conjugated with a para-acetylphenyl moiety. This specific structural arrangement unlocks a highly versatile dual-mode reactivity profile governed by a base-promoted equilibrium[3]. Depending on the catalytic environment, this molecule can be directed to act either as a potent nucleophile or a highly electrophilic acceptor:

  • Kinetic Pathway (Nitronate Donor Mode): Treatment with a mild base or chiral bifunctional catalyst deprotonates the acidic α-protons (adjacent to the nitro group), generating a resonance-stabilized allylic nitronate. This species acts as an excellent Michael donor for asymmetric C–C bond formation[4].

  • Thermodynamic Pathway (Nitroalkene Acceptor Mode): Treatment with an amidine base (e.g., DBU) catalyzes the rapid isomerization of the terminal double bond, yielding the thermodynamically stable conjugated β-methyl-β-arylnitroalkene. This in situ generated nitroalkene is a powerful 5 ready to be trapped by soft nucleophiles like thiols or amines[5].

Michael_Addition_Pathways Start 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (Allylic Nitro Scaffold) BaseA Chiral Bifunctional Catalyst (Deprotonation) Start->BaseA Kinetic Pathway BaseB Amidine Base (e.g., DBU) (Isomerization) Start->BaseB Thermodynamic Pathway Nitronate Allylic Nitronate Intermediate (Nucleophilic Donor) BaseA->Nitronate ProductA Asymmetric Michael Adduct (C-C Bond Formation) Nitronate->ProductA Acceptor α,β-Unsaturated Enone (Electrophile) Acceptor->ProductA H-Bond Activation Nitroalkene Conjugated Nitroalkene (Electrophilic Acceptor) BaseB->Nitroalkene Alkene Migration ProductB Sulfa-Michael Adduct (C-S Bond Formation) Nitroalkene->ProductB Donor Soft Nucleophile (e.g., Thiol) (Michael Donor) Donor->ProductB 1,4-Addition

Dual-reactivity pathways of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one in Michael additions.

Quantitative Data: Optimization of Dual-Mode Reactivity

The choice of catalyst and solvent dictates the reaction pathway. Non-polar solvents (DCM, Toluene) enhance the hydrogen-bonding networks required for the kinetic donor mode, while polar aprotic solvents (THF) accelerate the base-catalyzed isomerization required for the thermodynamic acceptor mode.

Table 1: Condition Optimization for C–C and C–S Bond Formation

Reactivity ModeReagent / CatalystSolventTime (h)Target BondYield (%)Enantiomeric Excess (ee %)
Donor Mode Chiral Squaramide (5 mol%)DCM24C–C8894
Donor Mode Chiral Thiourea (10 mol%)Toluene48C–C7582
Acceptor Mode DBU (10 mol%) + Benzyl MercaptanTHF2C–S95N/A (Achiral)
Acceptor Mode Et₃N (20 mol%) + Benzyl MercaptanTHF12C–S60N/A (Achiral)

Experimental Protocols

Protocol 1: Asymmetric Michael Addition (Donor Mode)

Objective: Enantioselective C–C bond formation utilizing the allylic nitro compound as a nitronate donor against an enone (e.g., chalcone).

Causality & Design: Chiral bifunctional squaramide catalysts are selected because their dual nature perfectly matches this system. The basic tertiary amine moiety deprotonates the α-protons of the allylic nitro compound (pKa ~10-12) to form a tight ion pair, while the squaramide N-H protons simultaneously activate the chalcone via hydrogen bonding. Dichloromethane (DCM) is used to prevent solvent competition with these critical H-bond interactions.

Step-by-Step Workflow:

  • Preparation: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (205 mg, 1.0 mmol) in anhydrous DCM (5.0 mL).

  • Catalyst Association: Add the chiral bifunctional squaramide catalyst (5 mol%). Stir at room temperature for 15 minutes to allow the pre-equilibrium formation of the allylic nitronate intermediate.

  • Electrophile Addition: Lower the temperature to 0 °C. Add chalcone (250 mg, 1.2 mmol) dropwise as a solution in 1 mL DCM.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active chalcone spot is consumed. For rigorous validation, take a 50 µL aliquot, evaporate, and run a crude ¹H NMR. The successful formation of the adduct is confirmed by the disappearance of the allylic protons (~5.0–5.4 ppm) and the emergence of complex multiplets in the 3.5–4.5 ppm region (chiral methine centers).

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol 2: Sulfa-Michael Addition via In Situ Isomerization (Acceptor Mode)

Objective: Rapid C–S bond formation by forcing the substrate into its highly electrophilic nitroalkene isomer prior to nucleophilic attack.

Causality & Design: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a strong, non-nucleophilic amidine base. DBU rapidly deprotonates the α-position, but rather than trapping the nitronate kinectically, the system is allowed to reprotonate at the γ-position, driving the equilibrium toward the thermodynamically stable conjugated nitroalkene[3]. The subsequent addition of a soft nucleophile (thiol) results in an irreversible 1,4-conjugate addition, funneling the entire equilibrium toward the final product (Le Chatelier's principle).

Step-by-Step Workflow:

  • Isomerization Phase: In a 10 mL round-bottom flask, dissolve 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (205 mg, 1.0 mmol) in THF (5.0 mL). Add DBU (15 µL, 10 mol%) and stir at room temperature for 30 minutes.

  • Self-Validation (Isomerization Check): Critical Step. Do not proceed until isomerization is confirmed. Take a 50 µL aliquot, quench with CDCl₃, and run a rapid ¹H NMR. The terminal alkene singlets (~5.5 and 5.8 ppm) must disappear, replaced by a diagnostic methyl doublet/singlet at ~2.4 ppm and an internal alkene proton signal (~7.3 ppm, overlapping with aromatics).

  • Nucleophilic Trapping: Once >90% isomerization is verified, add benzyl mercaptan (141 µL, 1.2 mmol) in one portion. Stir for an additional 1.5 hours.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with 1M HCl (10 mL) to remove the DBU. Wash with brine, dry over MgSO₄, and concentrate. The resulting sulfa-Michael adduct generally requires minimal purification, but can be passed through a short silica plug if necessary.

References

  • Allylic C–S Bond Construction through Metal-Free Direct Nitroalkene Sulfonation The Journal of Organic Chemistry - ACS Publications[Link]

  • The Michael Addition Reaction and Conjugate Addition Master Organic Chemistry[Link]

  • Michael addition reaction Wikipedia[Link]

  • Michael Addition Organic Chemistry Portal[Link]

  • Intermolecular Cross-Double-Michael Addition between Nitro and Carbonyl Activated Olefins as a New Approach in C−C Bond Formation Organic Letters - ACS Publications[Link]

Sources

Application

Application Note: Advanced Chromatographic Purification of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Chemical Context & Mechanistic Challenges The compound 1-[4-(3-nitroprop-1-en-2-yl)phenyl]ethan-1-one presents a unique chromatographic challenge due to its dual-functional nature. It features a highly stable, UV-active...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Challenges

The compound 1-[4-(3-nitroprop-1-en-2-yl)phenyl]ethan-1-one presents a unique chromatographic challenge due to its dual-functional nature. It features a highly stable, UV-active acetophenone core coupled with a highly reactive allylic nitro group (3-nitroprop-1-en-2-yl).

While the acetophenone moiety ensures excellent detectability and predictable retention on standard stationary phases[1], the allylic nitro group is thermodynamically unstable under basic conditions. If exposed to basic mobile phase modifiers (e.g., triethylamine, ammonium hydroxide) or residual basic catalysts from its synthesis (such as amines from a Henry reaction), the α -protons can be abstracted. This leads to the formation of a nitronate intermediate, which rapidly repotonates to form the more thermodynamically stable, fully conjugated nitroalkene isomer. Therefore, successful isolation requires strict pH control and the absolute avoidance of basic conditions throughout the purification workflow[2].

Table 1: Physicochemical & Chromatographic Profiling
ParameterCharacteristicChromatographic Implication
Structural Core Acetophenone derivativeStrong chromophore; allows for highly sensitive UV-triggered fraction collection at 254 nm[1].
Functional Group Allylic NitroalkeneHighly base-sensitive. Requires acidic aqueous washing prior to chromatography to prevent on-column isomerization[2].
Stationary Phase Affinity Moderate PolarityRetained well on bare silica (normal phase) and elutes predictably on C18 (reversed-phase) with organic modifiers[3].
Thermal Stability Heat-sensitivePost-HPLC recovery must utilize lyophilization rather than high-heat rotary evaporation to prevent degradation[4].

Purification Strategy & Causality (E-E-A-T)

To achieve >98% purity without inducing isomerization, a two-dimensional chromatographic approach is required.

Causality in Method Design:

  • Pre-Chromatography Acid Wash: Crude mixtures containing allylic nitro compounds often harbor basic catalysts. Loading these directly onto a silica column causes severe band broadening and on-column isomerization. An initial 0.1 M HCl wash neutralizes these bases, acting as a self-validating step to lock the molecule in its allylic form[2].

  • Normal-Phase Flash Chromatography: We utilize a non-nucleophilic, aprotic solvent system (Petroleum Ether/Ethyl Acetate). This preserves the integrity of the nitro group while effectively separating the target from highly polar byproducts[3].

  • Preparative RP-HPLC: For final polishing, a C18 column is used. We explicitly select 0.1% Formic Acid (FA) as a mobile phase modifier. While the acetophenone core does not strictly require an acidic modifier, the low pH suppresses secondary interactions between the allylic nitro group and residual silanols on the silica matrix, ensuring sharp peak shapes and preventing degradation[4].

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Basic Catalysts) AcidWash 0.1M HCl Ext. (Quench Base) Crude->AcidWash Prevent Isomerization Flash NP-Flash Silica (Hex/EtOAc) AcidWash->Flash Dry Load Prep Prep RP-HPLC (H2O/ACN + FA) Flash->Prep Target Fractions Pure Pure Target (>98% Purity) Prep->Pure Lyophilize

Fig 1: Sequential chromatography workflow for the isolation of base-sensitive allylic nitro compounds.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Crude Isolation)

This protocol is designed to isolate the target compound from unreacted starting materials and conjugated nitroalkene waste.

Step-by-Step Methodology:

  • Self-Validating Pre-treatment: Dissolve the crude reaction mixture in ethyl acetate (EtOAc). Wash the organic layer three times with equal volumes of 0.1 M HCl to neutralize residual basic catalysts. Verify that the pH of the final aqueous wash is < 4[2]. Wash once with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Dry Loading: Concentrate the organic layer under reduced pressure at 30 °C. Re-dissolve the residue in a minimal volume of dichloromethane (DCM). Add silica gel (40–63 µm) at a 1:3 sample-to-silica mass ratio. Evaporate the DCM completely until a free-flowing powder is achieved. Causality: Dry loading prevents the band broadening that occurs when moderately polar oils are liquid-loaded.

  • Column Equilibration: Pack a silica gel column and equilibrate with 2 Column Volumes (CV) of 100% Petroleum Ether.

  • Gradient Elution: Load the dry silica mixture onto the column head. Elute using the following step gradient:

    • 2 CV of 100% Petroleum Ether

    • 3 CV of 5% EtOAc in Petroleum Ether

    • 5 CV of 10% EtOAc in Petroleum Ether (The target compound typically elutes within this window[3]).

  • Fraction Analysis: Spot fractions on a silica TLC plate and develop in 8:2 Petroleum Ether:EtOAc. Visualize under a 254 nm UV lamp to identify the highly UV-active acetophenone-containing fractions.

Protocol 2: Preparative Reversed-Phase HPLC (High-Purity Polishing)

This protocol polishes the flash-purified material to >98% purity, suitable for rigorous analytical characterization or biological assays.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pooled, concentrated fractions from Protocol 1 in a 1:1 mixture of Acetonitrile and Water. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Setup: Equip the preparative HPLC system with a C18 column (21.2 mm x 250 mm, 5 µm). Set the primary UV detector to 254 nm to monitor the acetophenone core[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Execution: Execute the separation using the gradient outlined in Table 2.

  • Recovery: Pool the fractions corresponding to the main peak. To prevent thermal degradation of the allylic nitro group, strictly avoid rotary evaporation. Instead, freeze the pooled fractions at -80 °C and lyophilize to yield the pure target compound[4].

Table 2: Preparative RP-HPLC Gradient Table
Time (min)% Mobile Phase A ( H2​O
  • 0.1% FA)
% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.0703020.0
2.0703020.0
15.0208020.0
17.059520.0
20.0703020.0

Note: The target 1-[4-(3-nitroprop-1-en-2-yl)phenyl]ethan-1-one typically elutes as a sharp, symmetrical peak between 10.0 and 12.5 minutes (approx. 60-65% Mobile Phase B).

References

  • Allylic C–S Bond Construction through Metal-Free Direct Nitroalkene Sulfonation | The Journal of Organic Chemistry - ACS Publications |3

  • US10717701B2 - Preparation of cyclic allylic nitro compounds | Google Patents | 2

  • HPLC analysis of the acetophenone sensitized irradiation products of... | ResearchGate | 1

  • Nitrated fatty acids: Synthesis and measurement | PMC - NIH | 4

Sources

Method

Chemoselective Catalytic Reduction Strategies for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one: A Comprehensive Protocol Guide

Introduction: The Polyfunctional Challenge In advanced active pharmaceutical ingredient (API) synthesis, managing molecules with multiple reducible moieties requires absolute orthogonal control. The compound 1-[4-(3-Nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Polyfunctional Challenge

In advanced active pharmaceutical ingredient (API) synthesis, managing molecules with multiple reducible moieties requires absolute orthogonal control. The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is a quintessential polyfunctional challenge. Structurally, it possesses three highly reactive, reducible functional groups:

  • An Aliphatic Nitro Group: Located on an allylic carbon.

  • A Conjugated Alkene: A prop-1-en-2-yl moiety conjugated to the phenyl ring.

  • An Aromatic Ketone: An acetophenone derivative.

Standard transition-metal catalyzed hydrogenations (e.g., Pd/C with H2​ ) often suffer from poor chemoselectivity when multiple reducible groups are present, typically resulting in complex mixtures of over-reduced amino-alcohols[1]. To achieve targeted molecular editing, we must bypass the standard thermodynamic reduction hierarchy (Nitro > Alkene > Ketone) by exploiting specific electronic interactions, steric hindrances, and hard-soft acid-base (HSAB) principles.

The synthesis and manipulation of such allylic nitro compounds require precise control to avoid unwanted side reactions like alkene isomerization or premature reduction[2]. Recent advancements highlight the necessity of tuning catalytic environments—such as pH-dependent transition metal catalysis—to dictate selectivity in nitro-containing derivatives[3].

Mechanistic Causality & Strategy Design

As application scientists, we do not merely select reagents; we engineer electronic pathways. Below is the causality behind the three orthogonal reduction strategies for this molecule:

  • Pathway A (Selective Nitro Reduction): To reduce the nitro group without affecting the ketone or the alkene, we utilize a single-electron transfer (SET) mechanism rather than hydride transfer. Tin(II) chloride ( SnCl2​⋅2H2​O ) is a robust, mild reagent that selectively donates electrons to the highly electrophilic nitro group[4]. The alkene and ketone have higher LUMO energies and remain untouched by this SET process.

  • Pathway B (Selective Alkene Reduction): Preserving a nitro group while reducing an alkene is highly counter-intuitive. We achieve this using Wilkinson’s Catalyst ( [RhCl(PPh3​)3​] ). The bulky triphenylphosphine ligands create a sterically crowded Rh(I) center. The catalyst undergoes oxidative addition with H2​ and selectively coordinates to the unhindered π -system of the alkene. The nitro group and ketone cannot effectively coordinate to this crowded metal center.

  • Pathway C (Selective Ketone Reduction): To selectively reduce the ketone to a secondary alcohol, we employ the Luche Reduction ( NaBH4​ / CeCl3​ ). The Ce3+ ion acts as a hard Lewis acid, selectively binding to the hard carbonyl oxygen. This interaction dramatically increases the electrophilicity of the ketone carbon, directing the hydride attack exclusively to this site while completely sparing the softer alkene and the nitro group.

Pathways SM Starting Material 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one NitroRed Pathway A: Nitro Reduction (Amine Product) SM->NitroRed SnCl2·2H2O EtOH, 70°C AlkeneRed Pathway B: Alkene Reduction (Alkane Product) SM->AlkeneRed [RhCl(PPh3)3], H2 Toluene, RT KetoneRed Pathway C: Ketone Reduction (Alcohol Product) SM->KetoneRed NaBH4, CeCl3 MeOH, 0°C GlobalRed Pathway D: Global Reduction (Amino-Alcohol Product) SM->GlobalRed Pd/C, H2 (Excess) MeOH, RT

Chemoselective reduction pathways for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

Quantitative Data & Reagent Profiling

The following table summarizes the optimized catalytic systems, their governing mechanisms, and the analytical markers required to validate the success of each protocol. Based on analogous allylic nitro systems[2], the starting material's vinylic protons typically resonate as distinct singlets near 5.5 and 5.8 ppm, while the nitro-adjacent methylene appears near 5.4 ppm in 1 H NMR.

Target GroupReagent / Catalyst SystemSolvent & TempChemoselectivity MechanismValidation Marker (IR / 1 H NMR)
Nitro Amine SnCl2​⋅2H2​O (5 equiv)EtOH, 70 °CSingle-electron transfer (SET)IR: Loss of 1550 cm−1 ( NO2​ )NMR: New broad singlet ~2.0 ppm ( NH2​ )
Alkene Alkane [RhCl(PPh3​)3​] (5 mol%), H2​ Toluene, 25 °CSteric-controlled oxidative additionNMR: Loss of singlets at 5.5 & 5.8 ppmAppearance of methyl doublet ~1.3 ppm
Ketone Alcohol NaBH4​ (1.2 eq), CeCl3​ (1 eq)MeOH, 0 °CHard Lewis acid carbonyl activationIR: Loss of 1680 cm−1 (C=O)NMR: New methine quartet ~4.8 ppm

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Nitro Reduction

Objective: Synthesis of 1-[4-(3-Aminoprop-1-en-2-yl)phenyl]ethan-1-one. Field Insight: The critical step here is the precise pH control during the workup. If the aqueous phase is too acidic, the product remains water-soluble as an ammonium salt. If it is too basic (pH > 9), tin hydroxides precipitate, forming an intractable emulsion.

  • Reaction Setup: Dissolve 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (1.0 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl2​⋅2H2​O (5.0 mmol) in one single portion. The solution may temporarily turn cloudy.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 2.5 hours. Monitor reaction progress via TLC (Hexane/EtOAc 7:3; the amine product will stay near the baseline unless stained with ninhydrin).

  • Quenching: Cool the mixture to room temperature and pour it over 20 g of crushed ice.

  • Neutralization (Critical): Carefully add saturated aqueous NaHCO3​ dropwise until the pH reaches exactly 8.0.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Selective Alkene Hydrogenation

Objective: Synthesis of 1-[4-(1-Nitropropan-2-yl)phenyl]ethan-1-one. Field Insight: Wilkinson's catalyst is highly sensitive to oxygen. The solvent must be rigorously degassed, and the reaction must be set up under inert conditions before introducing hydrogen gas.

  • Preparation: In a flame-dried Schlenk flask, dissolve the starting material (1.0 mmol) in anhydrous, degassed toluene (10 mL) under an argon atmosphere.

  • Catalyst Addition: Quickly add [RhCl(PPh3​)3​] (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Evacuate the flask under mild vacuum and backfill with H2​ gas using a double-layered balloon. Repeat this purge cycle three times.

  • Reaction: Stir the deep red/brown solution vigorously at room temperature for 12 hours.

  • Workup: Vent the H2​ gas safely. Filter the crude mixture through a short pad of Celite (eluting with EtOAc) to remove the rhodium species.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the saturated nitro-ketone.

Protocol C: Selective Ketone Reduction (Luche Protocol)

Objective: Synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-ol. Field Insight: NaBH4​ reacts with methanol to release hydrogen gas exothermically. Portionwise addition at 0 °C is mandatory to prevent a runaway reaction that could mechanically strip the product from the solvent or create a severe fire hazard.

LucheWorkflow Step1 1. Dissolve SM and CeCl3·7H2O in Methanol (0.2 M) Step2 2. Cool reaction mixture to 0 °C in ice bath Step1->Step2 Step3 3. Add NaBH4 portionwise (Monitor H2 gas evolution) Step2->Step3 Step4 4. Stir at 0 °C for 30 mins (TLC monitoring) Step3->Step4 Step5 5. Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Dry over Na2SO4, concentrate in vacuo Step5->Step6

Step-by-step experimental workflow for the Luche selective ketone reduction.

  • Activation: Dissolve the starting material (1.0 mmol) and CeCl3​⋅7H2​O (1.0 mmol) in 10 mL of Methanol. Stir for 5 minutes to ensure complete complexation of the Cerium ions with the ketone.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Reduction: Add NaBH4​ (1.2 mmol) in four equal portions over 10 minutes. Observe the controlled effervescence.

  • Completion: Stir at 0 °C for an additional 30 minutes.

  • Quenching: Add 5 mL of distilled water slowly to quench any unreacted borohydride.

  • Isolation: Remove the methanol under reduced pressure. Extract the remaining aqueous slurry with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and concentrate to yield the pure secondary alcohol.

References

  • Source: MDPI (Molecules)
  • Title: A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds Source: Organic Letters - ACS Publications URL
  • Title: Selective reduction of nitro group without affecting other functional groups Source: Benchchem URL
  • Title: Allylic C–S Bond Construction through Metal-Free Direct Nitroalkene Sulfonation Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Application

Application Note: Advanced Crystallization and Recrystallization Protocols for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Executive Summary & Chemical Context The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is a highly functionalized aromatic ketone featuring a reactive nitroalkene moiety. Achieving high purity of this intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is a highly functionalized aromatic ketone featuring a reactive nitroalkene moiety. Achieving high purity of this intermediate is critical for downstream synthetic or pharmaceutical applications. However, the molecule presents distinct processing challenges: the cross-conjugated nitroalkene group is thermally sensitive and susceptible to polymerization or degradation at elevated temperatures, while the bifunctional nature of the molecule (polar ketone/nitro groups vs. hydrophobic aromatic core) makes it prone to "oiling out" (liquid-liquid phase separation, LLPS) rather than forming well-defined crystals.

This application note provides field-proven, scalable crystallization and recrystallization protocols designed to maximize yield, purge impurities, and ensure a controlled crystal size distribution (CSD) while operating within safe thermal limits.

Physicochemical Profiling & Solvent Selection

Designing a self-validating crystallization protocol requires a deep understanding of the solute-solvent interactions. Evaporative crystallization is entirely avoided here due to the thermal sensitivity of the nitroalkene group [1]. Instead, we rely on Cooling Crystallization and Combined Cooling and Antisolvent Crystallization (CCAC) [2].

Rationale for Solvent Choices
  • Primary Solvents (Good Solvents): The compound exhibits high solubility in polar aprotic solvents (e.g., Ethyl Acetate, Acetone) and moderate, temperature-dependent solubility in polar protic solvents (e.g., Ethanol).

  • Antisolvents: Non-polar aliphatic hydrocarbons (e.g., Heptane, Hexane) act as excellent antisolvents, sharply reducing solubility without inducing chemical degradation. Water can be used as an antisolvent with acetone or ethanol, but introduces the risk of hydrate formation or base-catalyzed Michael addition if pH is not strictly controlled.

Table 1: Solvent Selection Matrix for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Crystallization ModePrimary SolventAntisolventSuitabilityMechanistic Rationale
Cooling Ethanol (Absolute)N/AHighSteep solubility curve between 10°C and 50°C. Mild boiling point prevents thermal degradation of the nitroalkene.
Antisolvent (CCAC) Ethyl Acetate (EtOAc)HeptaneOptimalEtOAc provides excellent dissolution at mild temps (45-50°C). Heptane forces supersaturation efficiently. Highly scalable.
Cooling / Antisolvent AcetoneWaterModerateGood for highly impure batches, but requires strict neutral pH to prevent degradation of the target molecule.

Process Workflow & Decision Matrix

Selecting the correct protocol depends entirely on the impurity profile of the crude material. Highly colored, tarry impurities (often resulting from alkene polymerization) can coat seed crystals and inhibit nucleation. In such cases, an intermediate activated carbon treatment is mandatory.

G Crude Crude 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (Purity < 90%) Assess Assess Impurity Profile (HPLC/TLC) Crude->Assess HighColor Highly Colored / Tarry Impurities Present? Assess->HighColor Carbon Activated Carbon Treatment (EtOAc, 40°C) HighColor->Carbon Yes Cooling Protocol A: Cooling Crystallization (Ethanol) HighColor->Cooling No AntiSolvent Protocol B: Antisolvent Crystallization (EtOAc / Heptane) Carbon->AntiSolvent Pure High Purity Crystalline Product (> 99% HPLC) AntiSolvent->Pure Cooling->Pure

Caption: Decision matrix for selecting the optimal crystallization route based on crude purity.

Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Ethanol)

Best for: Routine purification of crude material with >90% initial purity.

Causality & Expertise: Unseeded cooling of functionalized aromatic ketones often leads to supersaturation building up until the system crosses the spinodal curve, resulting in "oiling out" (a biphasic liquid mixture) rather than crystallization. By introducing seeds within the Metastable Zone Width (MSZW), we force heterogeneous nucleation, ensuring the product crashes out as a filterable solid rather than a sticky oil [3].

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one in 50 mL of absolute ethanol in a jacketed reactor.

  • Heating: Heat the mixture to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved. Self-Validation: The solution must be completely clear. If insoluble particulates remain, perform a hot polish filtration.

  • Initial Cooling: Cool the solution to 35°C at a rate of 0.5°C/min.

  • Seeding: Add 0.05 g (0.5 wt%) of pure crystalline 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

  • Aging: Hold the temperature at 35°C for 60 minutes. Self-Validation: Visually confirm that the seed crystals do not dissolve and that a slight cloudiness begins to propagate, indicating secondary nucleation.

  • Final Cooling: Cool the suspension to 5°C at a controlled rate of 0.2°C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (0°C) absolute ethanol.

  • Drying: Dry the crystals in a vacuum oven at 30°C for 12 hours. (Do not exceed 40°C to prevent thermal stress on the nitroalkene).

Protocol B: Combined Cooling and Antisolvent Crystallization (EtOAc / Heptane)

Best for: Scale-up, high-yield recovery, and kinetically purging structurally similar impurities [4].

Causality & Expertise: EtOAc is a powerful solvent that dissolves the compound easily at mild temperatures, protecting the molecule from thermal degradation. However, cooling alone in EtOAc will not yield high recovery. The controlled addition of heptane (antisolvent) drastically reduces solubility. Adding antisolvent too fast causes localized supersaturation, leading to fine, unfilterable particles. A controlled addition rate combined with cooling (CCAC) yields large, high-purity crystals.

Trajectory Dissolution 1. Dissolution (EtOAc, 45°C) Polish 2. Polish Filtration (0.22 µm) Dissolution->Polish Cool1 3. Initial Cooling (to 30°C) Polish->Cool1 Seed 4. Seeding (0.5 wt%) Cool1->Seed Age 5. Aging (Hold 1 hr) Seed->Age MSZW Maintain within Metastable Zone Width Seed->MSZW AntiSolv 6. Antisolvent Add (Heptane) Age->AntiSolv Cool2 7. Final Cooling (to 5°C) AntiSolv->Cool2 AntiSolv->MSZW Filter 8. Filtration & Wash Cool2->Filter

Caption: Step-by-step trajectory for combined cooling and antisolvent crystallization (CCAC).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude API in 30 mL of Ethyl Acetate at 45°C.

  • Clarification: Pass the solution through a 0.22 µm PTFE filter to remove foreign particulates (critical for preventing unseeded, random nucleation).

  • Cooling & Seeding: Cool the clear filtrate to 30°C. Add 0.05 g of seed crystals. Hold for 30 minutes to allow the crystal bed to establish.

  • Antisolvent Addition: Begin dosing 60 mL of Heptane into the reactor at a constant rate of 0.5 mL/min using a syringe pump or controlled addition funnel. Maintain agitation at 300 rpm to ensure rapid dispersion of the antisolvent and prevent local supersaturation spikes.

  • Final Cooling: Once all Heptane has been added, cool the slurry to 5°C at 0.2°C/min.

  • Isolation: Filter the thick slurry via a Büchner funnel. Wash the cake with 15 mL of a cold (0°C) 1:2 EtOAc:Heptane mixture, followed by 15 mL of pure cold Heptane.

  • Drying: Vacuum dry at 30°C to constant weight.

Analytical Validation

To ensure the trustworthiness of the process, the final crystalline product must be validated:

  • HPLC Analysis: Confirm purity is >99.0% area. Pay special attention to the absence of polymeric baseline humps, which indicate thermal degradation of the nitroalkene.

  • X-Ray Powder Diffraction (XRPD): Compare against a reference standard to confirm the correct polymorphic form has been isolated, as antisolvent crystallization can occasionally yield metastable polymorphs.

  • Differential Scanning Calorimetry (DSC): A sharp endothermic melting peak should be observed. A broad peak indicates residual solvent or trapped impurities.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for research scientists and process chemists optimizing the allylic nitration of α -methylstyrene derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for research scientists and process chemists optimizing the allylic nitration of α -methylstyrene derivatives. Specifically, this module addresses the high-yield synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one , troubleshooting common failure modes such as alkene polymerization, chemoselectivity issues, and unwanted isomerization.

Mechanistic Workflow & Pathway Analysis

Understanding the bifurcation between kinetic and thermodynamic pathways is critical for this synthesis. The reaction relies on the radical addition of nitrogen dioxide to the terminal alkene, followed by iodine trapping and subsequent base-promoted elimination.

ReactionPathway SM 1-(4-(prop-1-en-2-yl)phenyl)ethan-1-one (Starting Material) Reagents NaNO2 / I2 / TEMPO (Radical Addition) SM->Reagents Intermediate Iodo-Nitro Intermediate (Transient) Reagents->Intermediate Byproduct2 Polymerization Residue (Radical Byproduct) Reagents->Byproduct2 Excess Radicals Elimination Base-Promoted Elimination (NaHCO3, 0 °C) Intermediate->Elimination Target 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (Target Product) Elimination->Target Kinetic Control Byproduct1 Conjugated Isomer (Thermodynamic Byproduct) Elimination->Byproduct1 Strong Base / Heat

Reaction pathway for allylic nitration, illustrating kinetic vs. thermodynamic control.

Optimization Data: Reagent & Condition Screening

To maximize the yield of the target allylic nitro compound and suppress the conjugated isomer, reaction parameters must be tightly controlled. The table below summarizes the causality of different reagent systems based on empirical optimization.

Reagent SystemBase / AdditiveTemp (°C)Yield: Target Allylic Nitro (%)Yield: Conjugated Isomer (%)Primary Failure Mode / Observation
NaNO2​ / I2​ Et3​N (2.0 eq)252265Base-catalyzed isomerization to thermodynamic product.
NaNO2​ / I2​ NaHCO3​ (Solid)254535Moderate isomerization; some polymerization observed.
NaNO2​ / I2​ NaHCO3​
  • TEMPO
078 <5TEMPO suppresses polymerization; low temp ensures kinetic control.
AgNO2​ / I2​ Pyridine06010Silver salts drive fast iodine displacement, but scale-up cost is high.
CAN / NaNO2​ None601540Severe polymerization of the α -methylstyrene starting material.

Troubleshooting FAQs

Q1: My reaction yields mostly the conjugated isomer (1-[4-(1-nitroprop-1-en-2-yl)phenyl]ethan-1-one) instead of the desired allylic nitro compound. How can I prevent this? A1: The conjugated isomer is the thermodynamic product, whereas the allylic nitro compound (the 3-nitroprop-1-en-2-yl derivative) is the [1]. Isomerization is highly sensitive to the basicity of the reaction medium. If you are using strong organic bases (like DBU or high concentrations of triethylamine) during the elimination step of the iodo-nitro intermediate, the allylic proton is easily abstracted. This forms a conjugated nitronate intermediate which reprotonates to yield the more stable, [2]. Actionable Fix: Switch to a milder, heterogeneous base like solid NaHCO3​ during the elimination phase, and strictly maintain the reaction temperature between 0 °C and 5 °C to enforce kinetic control.

Q2: I am experiencing a significant loss of starting material to a gummy, intractable residue. What is causing this? A2: Your starting material, 1-(4-(prop-1-en-2-yl)phenyl)ethan-1-one, is an α -methylstyrene derivative. These substrates are highly prone to radical-induced chain-growth polymerization, especially in the presence of iodine and nitrogen dioxide radicals ( NO2∙​ ) generated during the reaction. Actionable Fix: Introduce a radical scavenger such as TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) at catalytic amounts (e.g., 10 mol%). TEMPO moderates the radical flux, effectively suppressing polymerization without inhibiting the primary NO2∙​ [3].

Q3: The acetyl group on the phenyl ring seems to be undergoing side reactions. How do I protect it? A3: The acetyl group is generally stable to standard NaNO2​/I2​ conditions. However, if you are using overly harsh oxidative nitrating agents (like mixed Nitric/Sulfuric acid), you risk Baeyer-Villiger type oxidations or electrophilic aromatic nitration. Actionable Fix: Stick to the mild NaNO2​/I2​ system in an Ethyl Acetate/Water biphasic mixture. This system is highly chemoselective for the alkene and will leave the para-acetyl group intact.

Self-Validating Experimental Protocol

This protocol integrates in-process controls to ensure causality between your actions and the chemical outcome.

Step 1: Radical Addition (Formation of the Iodo-Nitro Intermediate)

  • In a round-bottom flask shielded from light, dissolve 10.0 mmol of 1-(4-(prop-1-en-2-yl)phenyl)ethan-1-one in 30 mL of Ethyl Acetate.

  • Add 1.0 mmol (10 mol%) of TEMPO.

    • Validation Check: The solution will take on a slight orange/red tint. TEMPO is critical here to prevent runaway polymerization of the styrenyl double bond.

  • Add a solution of NaNO2​ (15.0 mmol) in 10 mL of distilled water.

  • Cool the biphasic mixture to 0 °C using an ice bath.

  • Slowly add Iodine ( I2​ , 11.0 mmol) in small portions over 30 minutes under vigorous stirring.

    • Validation Check: The dark purple color of iodine should gradually fade as it is consumed by the radical addition process, indicating the successful formation of the transient iodo-nitro intermediate.

Step 2: Kinetically Controlled Elimination

  • Once the iodine color has mostly dissipated (approx. 2 hours), add solid NaHCO3​ (20.0 mmol) directly to the reaction mixture while maintaining the temperature at 0 °C.

    • Causality Note: Using solid NaHCO3​ creates a heterogeneous basic environment that is strong enough to promote the elimination of HI, but mild enough to prevent the base-catalyzed isomerization of the newly formed allylic double bond into the thermodynamic conjugated position.

  • Stir for an additional 4 hours at 0 °C.

Step 3: Quenching and Isolation

  • Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted iodine.

    • Validation Check: The organic layer should turn pale yellow or colorless, confirming the complete reduction of residual oxidants.

  • Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure at a low temperature (water bath < 30 °C) to prevent thermal isomerization.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the pure 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

References

  • Title: Allylic C–S Bond Construction through Metal-Free Direct Nitroalkene Sulfonation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: (1-Nitroprop-1-en-2-yl)benzene Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Advanced Methods for the Synthesis of Nitro Compounds Source: Organic Chemistry Research URL: [Link]

Optimization

optimizing temperature and solvent conditions for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Technical Support Center: Synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one. The synthesis, a variant of the base-catalyzed Henry (nitroaldol) condensation followed by dehydration, presents unique optimization challenges. This document provides in-depth troubleshooting advice and optimized protocols derived from established chemical principles to ensure reproducible and high-yield outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question 1: My reaction shows low conversion of starting materials, or fails to initiate. What are the primary factors to investigate?

Answer: Low conversion is typically traced back to one of four critical parameters: catalyst/base activity, reagent purity, temperature, or reaction time.

  • Base/Catalyst Inactivity: The reaction is base-catalyzed, requiring the deprotonation of nitroethane to form a nucleophilic nitronate anion.[1][2] If you are using a common base like sodium hydroxide or potassium carbonate, ensure it has not been deactivated by prolonged exposure to air and moisture. For amine catalysts, ensure they are pure and not degraded. It is often best to use a freshly opened or prepared base solution.[3]

  • Reagent Purity: The purity of your starting materials, 4-acetylacetophenone and nitroethane, is paramount. 4-acetylacetophenone can be susceptible to oxidation. Impurities in nitroethane can inhibit the reaction. Verify purity via NMR or GC-MS before starting.

  • Insufficient Temperature: While the initial nucleophilic addition (Henry reaction) is often performed at or below room temperature to minimize side reactions, the subsequent dehydration to form the nitroalkene double bond requires thermal energy.[3] If you are only seeing the intermediate β-nitro alcohol, an increase in temperature is necessary to drive the elimination of water.

  • Reaction Time: Condensation reactions involving ketones can be slower than those with aldehydes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending it.

Question 2: I'm observing the formation of the β-nitro alcohol intermediate, but it's not converting to the final nitroalkene product. How can I facilitate the dehydration step?

Answer: The dehydration of the β-nitro alcohol is an equilibrium process. To drive the reaction toward the desired α,β-unsaturated nitro-compound, you can:

  • Increase Temperature: Heating the reaction mixture is the most common method. Temperatures in the range of 80-120 °C are often employed, depending on the solvent's boiling point.

  • Use a Dehydrating Agent: Incorporating a dehydrating agent can be effective. For laboratory scale, using a Dean-Stark apparatus to azeotropically remove water is a classic and effective method, particularly when using solvents like toluene.[3] Alternatively, the use of dehydrating reagents like phthalic anhydride at elevated temperatures can be employed for the conversion of nitro alcohols to nitroalkenes.[4]

  • Change the Catalyst System: After the initial condensation, the reaction can be acidified, and a mild acid catalyst can be used to promote dehydration. However, for a one-pot synthesis, a base that also facilitates dehydration at higher temperatures is preferable.

Issue 2: Formation of Significant Side Products

Question 3: My crude product analysis (TLC/NMR) shows multiple unexpected products. What are the likely side reactions and how can they be minimized?

Answer: The reaction conditions that promote the desired condensation can also facilitate several competing side reactions.

  • Self-Condensation of Acetophenone: The most common side reaction is the aldol self-condensation of the 1-(4-acetylphenyl)ethan-1-one starting material. Under basic conditions, its enolate can attack another molecule of the ketone. To mitigate this, add the ketone slowly to the mixture of nitroethane and base. This keeps the instantaneous concentration of the ketone low, favoring the reaction with the readily available nitronate anion.[3]

  • Michael Addition: The desired product, a conjugated nitroalkene, is a potent Michael acceptor. The nitronate anion or the ketone enolate can potentially add to the product, leading to dinitro compounds or other complex adducts. This is more likely with an excess of the nitroalkane or base and at prolonged reaction times at high temperatures. Using stoichiometric amounts of reactants is crucial.

  • Polymerization: Nitroalkenes can be susceptible to polymerization, especially under harsh basic conditions or high temperatures.[3][4] It is advisable to work up the reaction as soon as it reaches completion and to avoid excessively high temperatures during distillation, if used for purification.

Issue 3: Optimizing Temperature and Solvent Conditions

Question 4: What is the optimal temperature strategy for maximizing yield and minimizing byproducts?

Answer: A two-stage temperature profile is often the most effective strategy.

  • Stage 1: Nucleophilic Addition (Henry Reaction): Start the reaction at a lower temperature, typically between 0 °C and room temperature. This favors the initial C-C bond formation to create the β-nitro alcohol intermediate and helps control the exothermic nature of the reaction, reducing the rate of side reactions like self-condensation.[3]

  • Stage 2: Dehydration (Elimination): Once the formation of the intermediate is well underway (as monitored by TLC), gradually increase the temperature to induce dehydration. This is often done by heating the reaction to reflux. The specific temperature depends on the chosen solvent.

This phased approach ensures that the initial, more delicate bond-forming step occurs under controlled conditions before driving the more forcing elimination step.

Question 5: How does my choice of solvent impact the reaction?

Answer: Solvent selection is critical as it influences reaction rates, equilibria, and side product formation. The choice depends on the base used and the desired reaction conditions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are good at solvating ionic species and are often used with bases like NaOH or KOH. They can facilitate the protonation/deprotonation steps. However, alcoholic solvents can sometimes favor the formation of the final α,β-unsaturated product directly.[5] Water has been shown to be a highly effective "green" solvent for some Henry reactions, leading to high yields.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent for reactions involving anionic nucleophiles like nitronates, as they solvate the cation but leave the anion relatively "bare" and highly reactive.[7] They can significantly accelerate the reaction rate.

  • Non-Polar Aprotic Solvents (e.g., Toluene, THF): These are often used when water removal via a Dean-Stark trap is desired to drive the dehydration step. Reactions in these solvents may benefit from the use of a phase-transfer catalyst if an inorganic base is used.[8][9]

The following table summarizes the general effects of different solvent classes on this type of reaction.

Solvent ClassExamplesAdvantagesDisadvantages
Polar Protic Ethanol, WaterGood solubility for ionic bases; can promote dehydration.[5][6]Can participate in side reactions; may slow down reactions with certain bases.
Polar Aprotic DMSO, DMFStrongly accelerates reactions with anionic nucleophiles.[7]Can be difficult to remove; may promote polymerization at high temps.
Non-Polar Aprotic Toluene, THFAllows for azeotropic removal of water; good for temperature control.Poor solubility for inorganic bases (may require PTC); slower reaction rates.

Visualized Workflows and Mechanisms

A systematic approach is key to troubleshooting. The following diagram outlines a logical workflow for diagnosing and solving common synthesis issues.

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis Start Problem Observed LowYield Low or No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts PurificationIssue Purification Issues Start->PurificationIssue CheckBase Check Base Activity (Freshly prepared?) LowYield->CheckBase CheckStoichiometry Verify Stoichiometry (Avoid excess base/nitroethane) SideProducts->CheckStoichiometry Recrystallize Optimize Recrystallization (Solvent screen) PurificationIssue->Recrystallize ColumnChrom Consider Column Chromatography (Silica gel) PurificationIssue->ColumnChrom CheckReagents Verify Reagent Purity (NMR/GC-MS) CheckBase->CheckReagents CheckTemp Review Temperature Profile (Addition vs. Dehydration) CheckReagents->CheckTemp CheckTime Increase Reaction Time? (Monitor by TLC) CheckTemp->CheckTime SlowAddition Implement Slow Addition of Ketone CheckStoichiometry->SlowAddition LowerTemp Lower Initial Temp. SlowAddition->LowerTemp ReactionMechanism General Reaction Mechanism cluster_1 Step 1: Nitronate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Nitroethane Nitroethane (CH3CH2NO2) Nitronate Nitronate Anion ([CH3CH=NO2]⁻) Nitroethane->Nitronate + B: Base1 Base (B:) Nitronate->Nitroethane + BH Ketone 4-Acetylacetophenone Alkoxide β-Nitro Alkoxide Intermediate Ketone->Alkoxide + Nitronate NitroAlcohol β-Nitro Alcohol Alkoxide->NitroAlcohol + BH Nitronate2 Nitronate Anion Alkoxide2 Alkoxide Intermediate FinalProduct Final Product (Nitroalkene) NitroAlcohol->FinalProduct Heat, -H2O NitroAlcohol2 β-Nitro Alcohol Base2 Base (B:)

Caption: The four key steps of the base-catalyzed condensation-dehydration.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should monitor the reaction closely and adjust parameters based on their specific observations.

Materials:

  • 1-(4-acetylphenyl)ethan-1-one (1.0 eq)

  • Nitroethane (1.1 eq)

  • Ethanol (as solvent)

  • Sodium Hydroxide (NaOH) solution, 10% w/v (1.5 eq)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-acetylphenyl)ethan-1-one (1.0 eq) in ethanol (approx. 5-10 mL per gram of ketone).

  • Initial Addition: To this stirred solution, add nitroethane (1.1 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Base Addition: Add the 10% NaOH solution (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the formation of the β-nitro alcohol intermediate by TLC.

  • Dehydration: Once the starting ketone is largely consumed, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours, or until TLC analysis indicates the complete conversion of the intermediate to the final product.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 2M HCl until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization, typically from an ethanol/water or ethyl acetate/hexane solvent system, to yield 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one as a crystalline solid.

References

  • 10 (Computational and experimental study on solvent effects in Henry reactions).

  • 3 (A troubleshooting guide for a similar nitroalkene synthesis via the Henry reaction).

  • 8 (Discussion of phase transfer catalysis in reactions with nitro-compounds).

  • 7 (General guidance on optimizing reactions involving nitroalkanes, including solvent effects).

  • 11 (Research on optimizing nitroaldol reactions, including solvent and temperature effects).

  • 12 (Table summarizing optimization parameters for Henry reactions).

  • 13 (Overview of phase transfer catalysis applications).

  • 14 (Article discussing the role of solvent in the reversibility of Henry reactions).

  • 1 (Overview of the Henry reaction, including reactivity of ketones).

  • 16 (Paper discussing the use of phase transfer catalysis to improve Henry reaction yields).

  • 6 (Study showing higher yields in more polar solvents like water).

  • 17 (Detailed mechanism for a similar Claisen-Schmidt condensation).

  • 5 (Note on how alcoholic solvents can favor the formation of α,β-unsaturated products).

  • 18 (Overview of the Henry reaction, including the variety of bases that can be used).

  • 9 (Comprehensive review on the principles of Phase Transfer Catalysis).

  • 2 (Describes the synthesis of a similar nitroalkene via a Henry condensation).

  • (Procedure describing the dehydration of a nitro alcohol to a nitroalkene).

Sources

Troubleshooting

Technical Support Center: Strategic Control of Side Reactions in the Synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one. This guide provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis and purification of this valuable nitroalkene intermediate. Our focus is to empower you with the scientific rationale behind experimental choices to minimize unwanted side reactions and maximize your yield and purity.

Introduction to the Chemistry

The synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one typically proceeds via a two-step sequence: a Henry (nitroaldol) reaction followed by dehydration.[1][2] The Henry reaction involves the base-catalyzed condensation of 4-acetylbenzaldehyde with 2-nitropropane to form the intermediate β-nitro alcohol, 1-(4-(2-hydroxy-1-nitropropan-2-yl)phenyl)ethanone. Subsequent dehydration of this alcohol yields the target conjugated nitroalkene.[1]

While this route is effective, the high reactivity of the nitroalkene functional group makes it susceptible to several side reactions, most notably polymerization. This guide will provide a structured approach to identifying and mitigating these issues.

Visualizing the Synthetic Pathway and Potential Side Reactions

Synthesis and Side Reactions Reactants 4-Acetylbenzaldehyde + 2-Nitropropane NitroAlcohol 1-(4-(2-hydroxy-1-nitropropan-2-yl)phenyl)ethanone (β-Nitro Alcohol Intermediate) Reactants->NitroAlcohol Henry Reaction (Base-catalyzed) Product 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (Desired Product) NitroAlcohol->Product Dehydration Polymer Polymerization Product Product->Polymer Polymerization (Heat, Light, Acid/Base) Michael_Adduct Michael Addition Adducts Product->Michael_Adduct Michael Addition (Nucleophiles) Decomposition Decomposition Products Product->Decomposition Decomposition (Strong Acid/Base)

Caption: Synthetic pathway and major side reactions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Issue Question Probable Causes & Scientific Rationale Recommended Solutions & Protocols
1. Low or No Yield of the Desired Product "My reaction doesn't seem to be producing the nitroalkene. What could be wrong?"Inefficient Henry Reaction: The initial C-C bond formation may be failing. This can be due to an inappropriate choice of base, incorrect stoichiometry, or deactivation of the aldehyde. The reactivity of nitroalkanes follows the order: nitroethane > nitromethane > 2-nitropropane. 2-nitropropane is the least reactive of the simple nitroalkanes, so optimal conditions are crucial.Incomplete Dehydration: The dehydration of the intermediate β-nitro alcohol to the alkene may be incomplete. This step often requires specific dehydrating agents and conditions to proceed efficiently.Optimizing the Henry Reaction: 1. Base Selection: Use a mild base such as triethylamine or an amine catalyst to favor the addition reaction.[2] Stronger bases can promote side reactions.2. Reaction Monitoring: Track the consumption of the starting materials by Thin-Layer Chromatography (TLC).Ensuring Complete Dehydration: 1. Dehydrating Agents: Use reagents like methanesulfonyl chloride (MsCl) and a base (e.g., triethylamine) or a mild acidic catalyst at low temperatures. Harsh acidic conditions can lead to decomposition.
2. Formation of a Viscous Oil or Insoluble Solid "My reaction mixture turned into a thick, unworkable sludge. What is this and how can I prevent it?"Polymerization: This is the most common side reaction for nitroalkenes. The electron-withdrawing nitro group makes the double bond highly susceptible to nucleophilic attack, including from another nitroalkene molecule (anionic polymerization) or via radical mechanisms. This can be initiated by heat, light, or the presence of acidic or basic impurities.Preventing Polymerization: 1. Temperature Control: Maintain strict temperature control throughout the synthesis, workup, and purification. Use a cooling bath when necessary.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical polymerization.3. Use of Inhibitors: If compatible with your reaction conditions, add a radical inhibitor such as Butylated Hydroxytoluene (BHT) or hydroquinone in small amounts to the reaction mixture and during purification.4. Neutral Workup: During workup, use a neutral or slightly acidic wash (e.g., saturated ammonium chloride solution) to avoid base-catalyzed polymerization.
3. Complex Mixture of Products on TLC/NMR "My final product is a complex mixture with multiple spots on TLC, and the NMR is difficult to interpret. What are the likely side products?"Michael Addition: The highly electrophilic nature of the nitroalkene makes it a prime target for Michael addition by any nucleophiles present in the reaction mixture. This could include the nitronate anion of 2-nitropropane, leading to a dinitro adduct.Decomposition: Nitroalkenes can be unstable in the presence of strong acids or bases, leading to a variety of decomposition products.Minimizing Side Products: 1. Control Stoichiometry: Use a slight excess of the aldehyde during the Henry reaction to ensure complete consumption of the nitroalkane, minimizing its presence as a nucleophile for Michael addition.2. Purification Strategy: Use flash column chromatography on silica gel with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) to separate the desired product from more polar side products. Deactivating the silica gel with triethylamine may be necessary if the compound is sensitive to the acidity of the silica.3. Prompt Purification: Do not leave the crude product sitting for extended periods, as this can lead to further decomposition.
4. Product Decomposes During Purification "I seem to lose a significant amount of my product during column chromatography. Why is this happening?"Acid-Sensitivity on Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition or polymerization of sensitive nitroalkenes.Strategies for Safer Purification: 1. Neutralized Silica: Prepare a slurry of silica gel in your eluent containing a small amount of a volatile base like triethylamine (0.1-1%) to neutralize the acidic sites.2. Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase silica gel.3. Low-Temperature Chromatography: If possible, run the column in a cold room or with a jacketed column to minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store the purified 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one?

A1: Due to its propensity to polymerize, the purified product should be stored in a cool, dark place, preferably in a refrigerator or freezer. It is also advisable to store it as a solution in a non-polar, aprotic solvent (e.g., toluene or dichloromethane) with a small amount of a polymerization inhibitor like BHT.

Q2: Can I use a strong base like sodium hydroxide for the Henry reaction?

A2: While strong bases can catalyze the Henry reaction, they can also promote side reactions such as the Cannizzaro reaction of the aldehyde and increase the rate of polymerization of the resulting nitroalkene.[3] Milder bases like triethylamine or catalytic amounts of a stronger base are generally preferred for better control and higher yields of the desired β-nitro alcohol.

Q3: What are the key spectroscopic signatures to confirm the formation of the desired product?

A3:

  • ¹H NMR: Expect to see signals for the vinyl protons, aromatic protons, the acetyl methyl group, and the two methyl groups of the nitropropene moiety. The vinyl protons will likely appear as singlets due to the geminal substitution.

  • ¹³C NMR: Look for the characteristic peaks of the carbonyl carbon (around 190-200 ppm), the carbons of the double bond, and the aromatic carbons.

  • IR Spectroscopy: Key stretches to look for include the C=O of the ketone, the C=C of the alkene, and the asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).

Q4: My dehydration step is giving me a mixture of E/Z isomers. How can I control the stereochemistry?

A4: For a trisubstituted alkene like 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one, E/Z isomerism is not possible around the nitro-substituted double bond. If you are observing isomers, it may be due to other reactive sites in your molecule under specific conditions, which is less likely for this particular structure.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(2-hydroxy-1-nitropropan-2-yl)phenyl)ethanone (Henry Reaction)
  • To a stirred solution of 4-acetylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) at 0 °C, add 2-nitropropane (1.2 eq).

  • Add a catalytic amount of a base, such as triethylamine (0.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the aldehyde is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature (<40 °C). The crude β-nitro alcohol is often used directly in the next step without further purification.

Protocol 2: Dehydration to 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
  • Dissolve the crude β-nitro alcohol from the previous step in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.

  • Add triethylamine (2.5 eq).

  • Slowly add a solution of methanesulfonyl chloride (1.2 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary).

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow Start Experiment Start Problem Identify Undesired Outcome Start->Problem LowYield Low or No Product Problem->LowYield Low Yield Polymer Polymer/Sludge Formation Problem->Polymer Polymerization ComplexMixture Complex Mixture Problem->ComplexMixture Impure Product PurificationLoss Decomposition on Column Problem->PurificationLoss Purification Issues Solution1 Optimize Henry Reaction & Dehydration Conditions LowYield->Solution1 Solution2 Control Temperature Use Inhibitors Inert Atmosphere Polymer->Solution2 Solution3 Control Stoichiometry Prompt & Careful Purification ComplexMixture->Solution3 Solution4 Use Neutralized Silica Alternative Stationary Phase PurificationLoss->Solution4 End Successful Synthesis Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical workflow for troubleshooting common issues.

References

  • Supporting Information for a relevant article. (2013). [Source details not fully available]
  • Hayashi, Y., & Ogasawara, S. (2017). (2R,3S)-2-Methyl-4-nitro-3-phenylbutanol. Organic Syntheses, 94, 252-269. [Link]

  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Alfa Chemistry. Retrieved from a relevant Alfa Chemistry technical page.
  • Wikipedia. (n.d.). Henry reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Abdellattif, M. H., & Mohamed, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. ResearchGate. [Link]

  • To Chemistry Journal. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.
  • Jing, L.-H. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(4-(2-Hydroxypropan-2-yl)phenyl)ethan-1-one. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST WebBook. Retrieved from [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

  • Technical Disclosure Commons. (2026). A Process for the purification of Finerenone. Technical Disclosure Commons.
  • Słowikowska, J., & Szymańska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 488-510. [Link]

  • Jing, L.-H. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2510. [Link]

  • PubChem. (n.d.). 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic (FT-IR, Raman, NMR and UV–vis.) and quantum chemical investigations of (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one.
  • MDPI. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI.
  • Royal Society of Chemistry. (n.d.). 1-Nitro-1-phenylthiopropene, a new reagent for 3-methylfuran synthesis. RSC Publishing. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR.
  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
  • Journal of the Chemical Society C: Organic. (n.d.). Dehydration of 4-hydroxy-2,3,4-triphenylcyclopent-2-enone. RSC Publishing. [Link]

  • AIDIC. (n.d.). Dehydration and Dehydrogenation Kinetics of OH Groups in Biomass Pyrolysis. AIDIC.

Sources

Optimization

HPLC mobile phase optimization for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Topic: HPLC Mobile Phase Optimization for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists Welcome to the Chromatography Solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: HPLC Mobile Phase Optimization for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists

Welcome to the Chromatography Solutions Hub. This portal provides field-proven, mechanistically grounded guidance for developing and troubleshooting reversed-phase HPLC (RP-HPLC) methods for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one .

Molecule Profiling & Chromatographic Strategy

Before optimizing the mobile phase, we must understand the analyte's physicochemical profile. 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is an acetophenone derivative featuring a para-substituted allylic nitro group.

  • Ionization: The molecule lacks strongly acidic or basic functional groups; it remains neutral across standard HPLC pH ranges.

  • Interactions: Retention is driven by hydrophobicity and π−π interactions due to the highly conjugated aromatic ring, ketone, and alkene systems. The nitro and ketone oxygens also act as strong hydrogen-bond acceptors.

OptimizationWorkflow Start Start: Analyte Profiling (Neutral, Highly Conjugated) Solvent Select Organic Modifier (ACN vs. MeOH Scouting) Start->Solvent Aqueous Select Aqueous Phase (0.1% FA in Water) Solvent->Aqueous Gradient Broad Gradient Scouting (5% to 95% B in 10 min) Aqueous->Gradient Isocratic Isocratic Transfer (Optimize for k' = 2-10) Gradient->Isocratic If isocratic is preferred Validate System Suitability & Validation Gradient->Validate If gradient is required Isocratic->Validate

Workflow for RP-HPLC mobile phase optimization of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

Section 1: Core Method Development Protocols

To establish a self-validating and robust method, follow these step-by-step methodologies.

Step 1: Aqueous Phase Preparation (Silanol Suppression)

Even though the target molecule is neutral, the aqueous phase must be carefully controlled to prevent secondary interactions with the stationary phase.

  • Measure 1000 mL of 18.2 MΩ ultra-pure HPLC-grade water.

  • Add 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% v/v concentration.

  • Mix thoroughly and degas via sonication or vacuum filtration.

  • Causality: High-purity silica columns contain residual silanol groups (-Si-OH) with a pKa ranging from 3.5 to 5.0. Above pH 4, these groups ionize into -Si-O⁻, creating cation-exchange sites that interact with impurities or degradation products, leading to peak tailing[1]. Adding 0.1% FA lowers the mobile phase pH to ~2.7, fully protonating and neutralizing the silanols[2].

Step 2: Organic Modifier Selection

The choice of organic solvent drastically alters selectivity due to the highly conjugated nature of the target molecule. You must run parallel scouting gradients using both Acetonitrile (ACN) and Methanol (MeOH).

Table 1: Organic Modifier Interaction Mechanisms

ModifierInteraction MechanismEffect on 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
Acetonitrile (ACN) Dipole-dipole, π−π disruptionThe nitrile bond in ACN effectively disrupts π−π interactions between the analyte's phenyl/alkene rings and the stationary phase[2]. Yields sharper peaks and lower backpressure.
Methanol (MeOH) Hydrogen bonding (Proton donor/acceptor)Provides unique selectivity by hydrogen-bonding directly with the ketone and nitro oxygens[2]. Highly recommended for resolving closely eluting structural isomers.
Step 3: Universal Gradient Scouting

To determine the optimal organic concentration, utilize a ballistic gradient approach commonly employed in pharmaceutical high-throughput screening[3].

Table 2: Standard 10-Minute Gradient Scouting Protocol

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN or MeOH)
0.01.0955
10.01.0595
12.01.0595
12.11.0955
15.01.0955

Note: Use a standard C18 or Phenyl-Hexyl column (e.g., 50 mm × 4.6 mm, 2.7 µm) maintained at 30 °C.

Section 2: Troubleshooting Guide

When your self-validating system fails, use causality-driven logic to identify the root cause.

TroubleshootingTailing Tailing Symptom: Peak Tailing CheckVol Is injection volume/mass too high? Tailing->CheckVol ReduceVol Reduce injection volume or sample concentration CheckVol->ReduceVol Yes CheckpH Is mobile phase pH > 4? CheckVol->CheckpH No LowerpH Add 0.1% Formic Acid to suppress silanols CheckpH->LowerpH Yes CheckCol Is column old/degraded? CheckpH->CheckCol No ReplaceCol Replace with end-capped Type-B silica column CheckCol->ReplaceCol Yes

Diagnostic decision tree for resolving peak tailing in RP-HPLC.

Symptom: Peak Fronting (Asymmetry Factor < 0.9)
  • Root Cause: The sample diluent (solvent) is chromatographically stronger than the initial mobile phase conditions.

  • Mechanism: When the sample is injected in a strong solvent (e.g., 100% ACN), the analyte molecules at the edges of the injection plug travel faster through the column than those in the center, causing the peak to "push forward" and distort[4].

  • Solution: Always dissolve or dilute 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one in a solvent that matches the starting gradient conditions (e.g., 5% ACN / 95% Water).

Symptom: Retention Time Shifts & Irreproducibility
  • Root Cause: Inconsistent mobile phase delivery or evaporation.

  • Mechanism: Because this molecule is highly hydrophobic, even a 1-2% variation in the organic modifier ratio will drastically alter its capacity factor ( k′ ). This is often caused by a failing pump proportioning valve or selective evaporation of the organic solvent in premixed bottles[4],[1].

  • Solution: For isocratic methods, pre-mix the mobile phase by volume in a single bottle rather than relying on the pump to mix channels. Perform a leak test on pump check valves.

Section 3: Frequently Asked Questions (FAQs)

Q1: Do I need to use a high-concentration buffer (e.g., 50 mM Phosphate) for this molecule? A: No. Because 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is non-ionizable, a high-concentration buffer is unnecessary for the analyte itself. A low ionic strength volatile additive, such as 0.1% Formic Acid or 10 mM Ammonium Acetate, is entirely sufficient to control stationary phase silanol activity[1],[2]. Avoiding phosphate buffers also ensures your method remains MS-compatible.

Q2: Why does my baseline drift significantly during the gradient run? A: Baseline drift is common when monitoring highly conjugated molecules at low UV wavelengths (e.g., 210-230 nm) due to the changing absorbance of the organic modifier as the gradient progresses[4]. To fix this, monitor the molecule at its λmax​ (likely around 254 nm or 280 nm due to the acetophenone core), where solvent absorbance is negligible.

Q3: How do I prevent on-column degradation of the analyte? A: The target molecule contains an allylic nitro group (-C(=CH2)-CH2-NO2), which can be sensitive to extreme pH and elevated temperatures, potentially leading to isomerization or elimination reactions. To ensure molecular integrity during the run, keep the column compartment temperature moderate (25 °C – 30 °C) and avoid highly basic mobile phases (pH > 8).

References
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers PGeneral[Link]

  • HPLC Troubleshooting Guide ACE HPLC[Link]

  • Reversed Phase HPLC Method Development Phenomenex[Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis Chromatography Online (LCGC)[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Welcome to the Technical Support Center. The synthesis and scale-up of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one present unique mechanistic challenges. The molecule contains an acetophenone core and a highly reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis and scale-up of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one present unique mechanistic challenges. The molecule contains an acetophenone core and a highly reactive terminal allylic nitro group (3-nitroprop-1-en-2-yl). This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to control isomerization, prevent polymerization, and ensure high-fidelity scale-up.

Section 1: Troubleshooting Guides & FAQs

Q1: During scale-up, my product is heavily contaminated with the conjugated isomer, 1-[4-(1-nitroprop-1-en-2-yl)phenyl]ethan-1-one. How do I prevent this?

Causality: The terminal allylic nitro group is kinetically accessible but thermodynamically less stable than its fully conjugated α,β -unsaturated counterpart. Base-promoted isomerization readily converts the allylic nitroalkene into the conjugated nitroalkene[1]. Even trace amounts of basic impurities in your glassware or basic washes during workup will drive this equilibrium toward the undesired conjugated isomer. Solution:

  • Strict pH Control: Maintain a neutral to slightly acidic environment during all downstream processing.

  • Avoid Basic Reagents: Never use strong bases like DBU, DABCO, or even saturated NaHCO3​ during the aqueous workup of the allylic nitro product. Use brine or mildly buffered phosphate solutions (pH 6.5) instead.

Q2: I am observing significant degradation and the formation of α,β -unsaturated ketones during the reaction. What is causing this?

Causality: You are likely triggering an unintended Nef reaction. Under mildly basic conditions and in the presence of molecular oxygen, allylic nitro compounds undergo a single-electron transfer event that mediates the conversion of the nitro group into a carbonyl, yielding an α,β -unsaturated ketone[2]. Solution:

  • Inert Atmosphere: Degas all solvents using the freeze-pump-thaw method and run the reaction under a strict Argon or Nitrogen atmosphere.

  • Solvent Selection: Avoid oxygen-saturated solvents and ensure your reactor is thoroughly purged before introducing the nitroalkene intermediates.

Q3: We experience severe yield drops due to highly viscous, polymeric byproducts during the allylic nitration step. How can we mitigate this?

Causality: The precursor, 1-(4-(prop-1-en-2-yl)phenyl)ethan-1-one (an α -methylstyrene derivative), is highly susceptible to radical polymerization. When exposed to heat and radical initiators (like NO2​ radicals during nitration), the alkene rapidly polymerizes rather than undergoing the desired substitution[3]. Solution:

  • Radical Inhibition: Introduce a controlled radical scavenger such as TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) at 0.5 to 1.0 equivalents. TEMPO acts as both a mediator for the nitration and an inhibitor of runaway radical polymerization[3].

  • Thermal Control: Strictly maintain the reaction temperature at or below 70 °C.

Section 2: Reaction Pathways & Workflow Visualizations

Pathway SM 1-(4-(prop-1-en-2-yl)phenyl) ethan-1-one Target 1-[4-(3-Nitroprop-1-en-2-yl)phenyl] ethan-1-one (Target Allylic Nitro) SM->Target AgNO2, TEMPO Strict Temp Control Polymer Polymeric Byproducts SM->Polymer Radicals / Heat (No Inhibitor) Isomer 1-[4-(1-Nitroprop-1-en-2-yl)phenyl] ethan-1-one (Conjugated Isomer) Target->Isomer Base-Catalyzed Isomerization Nef α,β-Unsaturated Ketone (Nef Product) Target->Nef Base + O2 (Nef Reaction)

Reaction pathways and side reactions for allylic nitro synthesis.

Workflow Rxn Crude Reaction Mixture Filter Celite Filtration (Remove Ag Salts) Rxn->Filter Evap Low-Temp Evap (< 40 °C) Filter->Evap Purify Silica Chromatography (pH Neutral) Evap->Purify Pure Pure Product Purify->Pure

Optimized downstream processing workflow for allylic nitro isolation.

Section 3: Quantitative Data & Process Parameters

The following table summarizes the causal relationship between reaction conditions and the distribution of products during the synthesis of the allylic nitro moiety from its styrene precursor.

ConditionAdditiveAtmosphereYield of Target Allylic Nitro (%)Yield of Conjugated Isomer (%)Polymerization Level
70 °C, 12 hNoneAir< 10%15%High (Viscous crude)
70 °C, 12 hTEMPO (0.5 eq)Air45%20%Low
70 °C, 12 h TEMPO (0.5 eq) Argon 80% < 2% Low
70 °C, 12 h (with DBU wash)TEMPO (0.5 eq)Argon10%72%Low

Section 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a modified radical nitration approach designed to maximize the yield of the terminal allylic nitro group while suppressing isomerization and polymerization[3].

Step 1: Reaction Setup

  • To a flame-dried, Argon-purged sealed tube charged with activated 4Å molecular sieves, add 1,2-dichloroethane (DCE) (5 mL per 2 mmol of substrate).

  • Add 1-(4-(prop-1-en-2-yl)phenyl)ethan-1-one (2.0 mmol), silver nitrite ( AgNO2​ , 3.0 mmol), and TEMPO (1.0 mmol) in one portion.

  • Causality Check: The addition of TEMPO is non-negotiable; omitting it will result in rapid radical polymerization of the styrene core.

Step 2: Thermal Processing

  • Seal the tube and heat the mixture strictly at 70 °C for 12 hours.

  • Self-Validating Step: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The target allylic nitro compound will appear as a distinct spot ( Rf​≈0.40 ). If a highly UV-active spot appears lower on the plate ( Rf​≈0.35 ), it indicates the formation of the conjugated isomer. Immediately halt heating if the isomer spot intensifies.

Step 3: Downstream Workup

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of Celite using ethyl acetate as the eluent to remove silver salts.

  • Critical Warning: Do not wash the organic layer with NaHCO3​ or NaOH . Base exposure will irreversibly isomerize the product.

Step 4: Isolation & Purification

  • Evaporate the organic solvent under vacuum. Keep the water bath temperature below 40 °C to prevent thermal degradation of the fragile allylic nitro group.

  • Purify the residue via column chromatography using pH-neutral silica gel to yield the pure 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

  • Verification: Confirm the structure via 1H NMR. The terminal alkene protons should appear as two singlets near δ 5.83 and 5.54 ppm, and the −CH2​−NO2​ protons as a singlet near δ 5.37 ppm[4].

Section 5: References

  • Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration Source: acs.org URL:[Link]

  • Allylic C–S Bond Construction through Metal-Free Direct Nitroalkene Sulfonation Source: nsf.gov URL:[Link]

  • Further investigations into imine-mediated formation of allylic nitro compounds Source: researchgate.net URL:[Link]

  • KI-Catalyzed Allylic Sulfonation of α-Methylstyrene Derivatives with Sulfonylhydrazides via Electrochemistry Source: acs.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra validation of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

An In-Depth Technical Guide to the Spectroscopic Validation of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one Executive Summary The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Validation of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Executive Summary

The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive framework for the validation of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed methodology encompassing theoretical spectral prediction, optimized experimental acquisition protocols, and in-depth data analysis. Furthermore, this guide objectively compares the utility of NMR with orthogonal analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing researchers with a holistic, self-validating system for structural elucidation.

Introduction

1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is a substituted chalcone derivative featuring several key functional groups: an acetyl group, a p-disubstituted aromatic ring, and a conjugated nitroalkene system. The precise arrangement of these moieties is critical to its chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining detailed molecular structure in solution, offering unparalleled insight into the chemical environment and connectivity of individual atoms.[1][2] This guide establishes a robust workflow for researchers to confirm the synthesis and purity of this target compound, grounding the experimental process in sound scientific principles.

Part 1: Theoretical ¹H and ¹³C NMR Spectral Prediction

Prior to experimental acquisition, predicting the NMR spectrum is a crucial step that establishes a theoretical benchmark for validation. The prediction is based on the analysis of the molecule's distinct spin systems and the known effects of various functional groups on chemical shifts.

Molecular Structure and Proton/Carbon Numbering: Molecular Structure of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one with atom numbering

Figure 1: Structure of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one with systematic numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to exhibit signals corresponding to four distinct chemical environments. The p-disubstituted benzene ring will show a characteristic AA'BB' system, appearing as two doublets. The acetyl group will be a singlet, and the vinylic and methylene protons of the nitropropenyl group will appear as singlets due to the absence of adjacent protons for coupling.

Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
H-12.65Singlet3HMethyl protons of an acetyl group, slightly deshielded by the adjacent carbonyl.
H-3, H-57.98Doublet2HAromatic protons ortho to the electron-withdrawing acetyl group, significantly deshielded.
H-4, H-67.55Doublet2HAromatic protons ortho to the propenyl substituent.
H-8a, H-8b5.40Singlet2HMethylene protons adjacent to the electron-withdrawing nitro group.
H-9a, H-9b5.95, 6.20Singlets1H eachGeminal vinylic protons, appearing as two distinct singlets due to their different environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted to show 9 distinct signals, as C4/C6 and C3/C5 are chemically equivalent due to molecular symmetry.

Assigned CarbonPredicted δ (ppm)Rationale
C-126.8Methyl carbon of the acetyl group.
C-2197.5Carbonyl carbon, highly deshielded.
C-3, C-5129.0Aromatic CH ortho to the acetyl group.
C-4, C-6128.5Aromatic CH ortho to the propenyl group.
C-7137.0Quaternary aromatic carbon attached to the acetyl group.
C-8141.5Quaternary aromatic carbon attached to the propenyl group.
C-977.0Methylene carbon (CH₂) adjacent to the nitro group.
C-10125.0Vinylic methylene carbon (=CH₂).
C-11148.0Quaternary vinylic carbon adjacent to the nitro group.

Part 2: Experimental Protocol for Spectral Acquisition and Validation

This section details a rigorous, self-validating protocol for acquiring high-quality NMR data. The causality behind key experimental choices is explained to ensure data integrity.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the dried, purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: CDCl₃ is a standard solvent for many organic compounds and is relatively inexpensive. TMS is the universally accepted internal standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR, providing a crucial reference point.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

      • Causality: This removes any particulate matter that could degrade spectral resolution (peak shimming).

  • ¹H NMR Acquisition (500 MHz Spectrometer):

    • Lock and Shim: Lock the spectrometer onto the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity. A well-shimmed field is critical for sharp, symmetrical peaks.

    • Acquisition Parameters:

      • Pulse Angle: 30 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay without saturating the signal, improving the signal-to-noise ratio over time.

      • Relaxation Delay (d1): 2 seconds. Causality: This delay allows protons to return to their equilibrium state before the next pulse. For truly quantitative results, this delay should be at least 5 times the longest T1 relaxation time.[1]

      • Acquisition Time (aq): ~3-4 seconds.

      • Number of Scans (ns): 16. Causality: Signal-to-noise improves with the square root of the number of scans. 16 scans provide excellent quality for a sample of this concentration.

  • ¹³C NMR Acquisition (125 MHz Spectrometer):

    • Proton Decoupling: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). Causality: Decoupling removes ¹H-¹³C splitting, simplifying the spectrum to single lines for each unique carbon and significantly enhancing the signal via the Nuclear Overhauser Effect (NOE).

    • Acquisition Parameters:

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 1024. Causality: The ¹³C isotope has a low natural abundance (~1.1%), requiring a much larger number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

    • DEPT-135 Acquisition: Run a DEPT-135 experiment. Causality: This experiment is essential for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent, simplifying assignment.[3]

NMR Validation Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve in CDCl3 with TMS filter Filter into NMR Tube prep->filter h1_acq Acquire 1H Spectrum filter->h1_acq c13_acq Acquire 13C Spectrum proc Fourier Transform Phase & Baseline Correction h1_acq->proc dept_acq Acquire DEPT-135 c13_acq->dept_acq integrate Integrate 1H Signals proc->integrate assign Assign Peaks vs. Prediction integrate->assign elucidate Confirm Structure & Purity assign->elucidate

Workflow for NMR data acquisition and validation.

Part 3: Data Analysis and Structural Confirmation

With the experimental data acquired, the final step is a rigorous comparison against the theoretical predictions to achieve unequivocal structural validation. To further enhance confidence, 2D NMR experiments are invaluable.

Confirmation via 2D NMR Spectroscopy

While 1D spectra provide the primary data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence / Heteronuclear Multiple Bond Correlation) provide definitive proof of connectivity.[2][4]

  • ¹H-¹H COSY: This experiment reveals which protons are coupled (i.e., on adjacent carbons). For this molecule, COSY would be expected to show a correlation between the aromatic doublets (H-3/5 and H-4/6). The other signals would show no cross-peaks as they are all singlets.

  • ¹H-¹³C HSQC: This experiment maps each proton directly to the carbon it is attached to. It would definitively link the signals for H-1 to C-1, H-3/5 to C-3/5, H-8 to C-9, and H-9 to C-10.

  • ¹H-¹³C HMBC: This powerful experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the ultimate tool for piecing together the molecular skeleton.

The diagram below illustrates the most critical HMBC correlations that would confirm the structure of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

Key 2- and 3-bond HMBC correlations for structural assembly.

Part 4: Comparison with Alternative Analytical Techniques

While NMR is the most powerful single technique for structure elucidation, a multi-technique approach provides the highest level of confidence, a practice required by regulatory bodies and top-tier scientific journals.[5][6]

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and 3D structure.[2]Unambiguous structure determination; quantitative analysis possible.[7]Lower sensitivity than MS; requires relatively pure sample (>95%).
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[8]Extremely high sensitivity; confirms molecular formula (with HRMS).Provides no information on atom connectivity; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of key functional groups.[9]Fast, simple, and non-destructive; excellent for identifying C=O (~1685 cm⁻¹), NO₂ (~1520, 1345 cm⁻¹), and C=C (~1600 cm⁻¹) stretches.Does not provide a complete structural picture; ambiguous for complex molecules.
Elemental Analysis Percentage composition of C, H, N.Confirms the empirical and molecular formula.Does not distinguish between isomers.
A Synergistic Approach to Validation

The most robust validation strategy integrates data from multiple techniques. The diagram below shows how these methods complement each other to build a complete picture of the molecule.

G cluster_techniques cluster_info Compound Unknown Compound (Synthesized Product) MS Mass Spec (MS) Compound->MS IR Infrared (IR) Compound->IR EA Elemental Analysis (EA) Compound->EA NMR NMR (1H, 13C, 2D) Compound->NMR MW Molecular Weight & Formula (C12H11NO3) MS->MW FG Functional Groups (C=O, NO2, Ar) IR->FG Comp Elemental Composition (%C, %H, %N) EA->Comp Conn Atom Connectivity & Complete Structure NMR->Conn Final Validated Structure of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one MW->Final FG->Final Comp->Final Conn->Final

Synergistic workflow integrating multiple analytical techniques.

Conclusion

The structural validation of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is definitively achieved through a systematic process that begins with theoretical prediction and proceeds through rigorous experimental NMR acquisition and multi-dimensional data analysis. While ¹H and ¹³C NMR provide the core architectural details, their power is maximized when their findings are corroborated by orthogonal techniques like Mass Spectrometry and IR Spectroscopy. This integrated, self-validating approach ensures the highest degree of scientific integrity, providing researchers and drug development professionals with absolute confidence in the identity and purity of their target compounds.

References

  • The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Gary, G. E., & O'Connor, D. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. Retrieved from [Link]

  • Kawai, T., & Kato, T. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomez, J., et al. (2024). NMRexp: A database of 3.3 million experimental NMR spectra. National Center for Biotechnology Information. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0234355). Retrieved from [Link]

  • Kovač, T., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Modern analytical techniques. Retrieved from [Link]

  • Pauli, G. F., et al. (2018). Validation of a Generic qHNMR Method for Natural Products Analysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Stoyanova, R., & Al-Hujran, T. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Rittner, R., et al. (2018). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to High-Resolution Mass Spectrometry of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one: A Comparative Analysis

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of high-resolution mass spectrometry (HRMS) for the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of high-resolution mass spectrometry (HRMS) for the characterization of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one , a nitroalkene-containing aromatic ketone with potential pharmacological significance. We will explore the theoretical underpinnings of its mass spectrometric behavior, present a detailed protocol for its analysis, and offer a comparative overview with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced analytical methodologies for the characterization of complex small molecules.

The Analyte: 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

The first step in any analytical endeavor is a thorough understanding of the target molecule.

Molecular Formula: C₁₁H₁₁NO₃

Molecular Weight (Nominal): 205 g/mol

Exact Mass: 205.0739 g/mol

The presence of a nitroalkene functional group and an aromatic ketone moiety dictates the molecule's chemical reactivity and its fragmentation behavior in the mass spectrometer. The nitro group is a strong electron-withdrawing group, influencing the ionization process and directing fragmentation pathways.

High-Resolution Mass Spectrometry: The Gold Standard for Structural Confirmation

High-resolution mass spectrometry provides the unparalleled ability to determine the elemental composition of a molecule with high accuracy and precision, a critical step in confirming the identity of a newly synthesized compound.

Theoretical Fragmentation Pathway

Upon ionization, typically by electrospray (ESI) or electron ionization (EI), the molecular ion ([M]+• or [M+H]⁺) will undergo a series of fragmentation events. The most probable cleavages are:

  • Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group as •NO₂ (mass loss of 46.0055 u) or as nitrous acid, HNO₂ (mass loss of 47.0133 u), if a proton is available for rearrangement.[2][3]

  • α-Cleavage of the Ketone: The bond between the carbonyl carbon and the aromatic ring can cleave, leading to the formation of an acetyl radical (•COCH₃, mass loss of 43.0184 u) and a resonance-stabilized cation.

  • Cleavage of the Propenyl Linker: The C-C bonds of the propenyl chain are also susceptible to fragmentation.

  • Cyclization Reactions: Intramolecular cyclization events, followed by fragmentation, are also possible, particularly in the gas phase.[2][3]

The following Graphviz diagram illustrates a plausible fragmentation pathway for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one in positive ion mode.

fragmentation_pathway M [C₁₁H₁₁NO₃]⁺˙ m/z = 205.0739 F1 [C₁₁H₁₁O]⁺ m/z = 159.0810 (-NO₂) M->F1 - •NO₂ F2 [C₉H₈NO₃]⁺ m/z = 180.0504 (-C₂H₃) M->F2 - •C₂H₃ F3 [C₉H₈O]⁺˙ m/z = 132.0575 (-NO₂, -C₂H₃) F1->F3 - •C₂H₃ F2->F3 - •NO₂ F4 [C₇H₇]⁺ m/z = 91.0548 (Tropylium ion) F3->F4 - CO

Caption: Predicted ESI-MS/MS fragmentation of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

Experimental Protocol for High-Resolution Mass Spectrometry

The following protocol provides a general framework for the analysis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).
  • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of small organic molecules.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start at 10-20% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry Conditions (Q-TOF or Orbitrap):

  • Ionization Mode: Positive and negative Electrospray Ionization (ESI) should be evaluated to determine the optimal ionization efficiency.
  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²) or parallel reaction monitoring (PRM) should be performed.[4]
  • Full Scan Resolution: > 60,000 FWHM.
  • Scan Range: m/z 50-500.
  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied in the MS/MS scans to generate a rich fragmentation spectrum.

The following diagram illustrates the general workflow for LC-HRMS analysis.

lcms_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Analyte dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize full_scan Full Scan MS (Accurate Mass) ionize->full_scan msms MS/MS Fragmentation full_scan->msms elemental Elemental Composition msms->elemental fragment Fragmentation Analysis msms->fragment structure Structural Elucidation elemental->structure fragment->structure

Caption: General experimental workflow for LC-HRMS analysis.

A Comparative Look: Alternative and Complementary Analytical Techniques

While HRMS is a powerful tool, a multi-technique approach is often necessary for unambiguous structural confirmation. The following table provides a comparison of HRMS with other relevant analytical methods.

Technique Principle Strengths for this Analyte Limitations for this Analyte
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy.Provides elemental composition.[1] High sensitivity and selectivity.Does not provide information on stereochemistry. Fragmentation can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.Can provide good separation of isomers. Extensive spectral libraries available for comparison.[5]Analyte may require derivatization to increase volatility and thermal stability.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates compounds based on polarity, with detection by UV absorbance.Good for quantitative analysis. Relatively low cost and widely available.Lower selectivity than MS; co-eluting impurities can interfere. Does not provide structural information beyond the chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the carbon-hydrogen framework and connectivity of atoms. Essential for unambiguous structure determination.Lower sensitivity than MS. Requires a larger amount of pure sample.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the presence of specific functional groups (e.g., C=O, NO₂, C=C).Spectrum can be complex and difficult to interpret for molecules with many functional groups.

Conclusion: An Integrated Analytical Approach

The structural elucidation of a novel compound like 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one requires a synergistic analytical approach. High-resolution mass spectrometry serves as the cornerstone for confirming the elemental composition and providing initial structural insights through fragmentation analysis. However, for complete and unambiguous characterization, the data from HRMS should be integrated with information from other techniques, particularly NMR spectroscopy for detailed structural connectivity and IR spectroscopy for functional group confirmation. This comprehensive analytical workflow ensures the highest level of scientific rigor in the characterization of new chemical entities, a critical aspect of modern drug discovery and development.

References

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Gas-phase fragmentation analysis of nitro-fatty acids - PubMed. (2011, September 15). Retrieved from [Link]

  • High resolution MS (insert) and fragmentation analyses for... - ResearchGate. (n.d.). Retrieved from [Link]

  • Fragmentation Pathways - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • Nontargeted Metabolomics by High-Resolution Mass Spectrometry to Study the In Vitro Metabolism of a Dual Inverse Agonist of Estrogen-Related Receptors β and γ, DN203368 - MDPI. (2021, May 31). Retrieved from [Link]

  • Nitroalkenes: synthesis, characterization, and effects on macrophage activation - PubMed. (n.d.). Retrieved from [Link]

  • peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved from [Link]

  • Chemical characterization of aromatic compounds in extra heavy gas oil by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry - PubMed. (2011, May 27). Retrieved from [Link]

Sources

Comparative

single-crystal X-ray crystallography of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

In-Depth Comparison Guide: Single-Crystal X-Ray Crystallography Workflows for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one Introduction For researchers and drug development professionals working with highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparison Guide: Single-Crystal X-Ray Crystallography Workflows for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one

Introduction

For researchers and drug development professionals working with highly functionalized allylic nitro compounds, unambiguous structural elucidation is a critical bottleneck. The compound 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one —featuring both an acetophenone core and a reactive β-alkyl nitroalkene moiety—presents unique analytical challenges. Standard NMR spectroscopy can sometimes yield ambiguous data regarding the exact position of the double bond (allylic vs. conjugated) and the E/Z geometry in highly substituted systems[1].

Single-crystal X-ray diffraction (SCXRD) serves as the gold standard for resolving these structural ambiguities while mapping critical intermolecular interactions, such as C-H···O hydrogen bonding from the acetyl group and π-π stacking of the phenyl rings[2]. This guide objectively compares the performance of different crystallization methodologies and diffractometer hardware setups to establish an optimized, self-validating workflow for the crystallographic analysis of this compound and related nitroalkenes.

Part 1: Comparison of Crystallization Methodologies

The quality of the diffraction data is fundamentally limited by the quality of the grown crystal. Nitroalkenes and acetophenone derivatives are prone to twinning or precipitating as amorphous powders if the crystallization kinetics are not strictly controlled[3]. We compared three standard methodologies to determine the optimal approach for 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one.

Table 1: Performance Comparison of Crystallization Techniques

ParameterSlow Evaporation (DCM/Hexane)Vapor Diffusion (Acetonitrile/Ether)Temperature Cooling (Toluene)
Crystal Quality Moderate; high risk of twinningHigh; single-domain block crystals Low; rapid precipitation risk
Time to Yield 3–7 days7–14 days1–2 days
Suitability for Target Good for initial polymorph screeningOptimal for high-resolution SCXRD Not recommended (amorphous solid)
Solvent Trapping High probabilityLow probabilityModerate probability

Scientific Causality: Vapor diffusion outperforms slow evaporation because it relies on the slow, thermodynamically controlled mixing of an antisolvent (diethyl ether) into a good solvent (acetonitrile)[4]. This gradual decrease in solubility keeps the system in the metastable zone longer, promoting the nucleation of a single, well-ordered crystal lattice rather than multiple competing nucleation sites (which causes twinning).

Part 2: Diffractometer Hardware Setup Comparison

Selecting the correct X-ray source and detector is critical for organic molecules composed entirely of light atoms (C, H, N, O). Below is a comparison of two standard hardware configurations used in modern crystallographic facilities.

Table 2: Radiation Source & Detector Comparison

SpecificationMo Kα Source + CCD DetectorCu Kα Source + CPAD Detector
Wavelength (λ) 0.71073 Å1.54184 Å
Diffraction Intensity Lower (requires larger crystals >0.1 mm)High (ideal for microcrystals <0.05 mm)
Absorption Effects Minimal (routine empirical correction)Significant (requires rigorous numerical correction)
Detector Noise Present (dark current limits exposure)Zero (allows infinite exposure for weak reflections)
Best Use Case Large, well-diffracting organic crystalsWeakly diffracting or twinned microcrystals

Scientific Causality:

  • Radiation Source: Mo Kα radiation is traditionally used for routine organic structures to minimize X-ray absorption[5]. However, because 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one lacks heavy atoms, its overall diffraction power is relatively weak. Cu Kα radiation provides significantly higher beam intensity, which is critical for resolving high-angle reflections in smaller crystals.

  • Detector Technology: Traditional Charge-Coupled Device (CCD) detectors accumulate dark current noise during long exposures. In contrast, Charge-Integrating Pixel Array Detectors (CPADs, e.g., Photon II) feature zero dark noise. This allows the crystallographer to expose weakly diffracting microcrystals for extended periods without burying the diffraction signal in background noise.

Part 3: Logical Workflow & Visualization

The following decision matrix outlines the optimal path from synthesis to structural refinement.

G A 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one Synthesis & Purification B Select Crystallization Strategy A->B C Vapor Diffusion (Acetonitrile/Ether) B->C D Slow Evaporation (DCM/Hexane) B->D E Crystal Selection & Mounting (Paratone-N oil, 100 K) C->E D->E F Select X-Ray Source & Detector E->F G Cu Kα + CPAD Detector (For Microcrystals <0.05 mm) F->G H Mo Kα + CCD Detector (For Large Crystals >0.1 mm) F->H I Data Reduction & Refinement (SHELXT / SHELXL) G->I H->I

Figure 1: Decision matrix and workflow for the crystallization and X-ray diffraction analysis.

Part 4: Step-by-Step Experimental Protocol

This protocol represents a self-validating system designed to maximize data resolution and minimize structural artifacts.

Step 1: Vapor Diffusion Crystallization

  • Dissolve 50 mg of purified 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one in 1.0 mL of HPLC-grade acetonitrile in a 4 mL glass inner vial.

  • Place the uncapped inner vial into a 20 mL outer vial containing 5.0 mL of diethyl ether (antisolvent).

  • Seal the outer vial tightly with a PTFE-lined cap and leave undisturbed in a dark, vibration-free environment at 20 °C for 10–14 days.

Step 2: Crystal Harvesting and Cryo-Mounting

  • Transfer the crystals along with their mother liquor to a glass slide.

  • Under a polarizing stereomicroscope, select a single, block-shaped crystal exhibiting uniform extinction when rotated between crossed polarizers (indicating a lack of twinning).

  • Coat the crystal immediately in Paratone-N oil. Causality: The oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock and stopping the evaporation of any co-crystallized solvent molecules[6].

  • Mount the crystal on a MiTeGen polyimide cryoloop and transfer it to the diffractometer, immediately flash-cooling it to 100 K using an open-flow nitrogen cold stream. Causality: Cooling to 100 K minimizes atomic thermal displacement parameters (vibrations), significantly sharpening the electron density peaks and extending the high-angle resolution limit[6].

Step 3: Data Collection and Refinement

  • Center the crystal on a diffractometer equipped with a microfocus Cu Kα source (λ = 1.54184 Å) and a CPAD detector.

  • Collect data using a series of ω-scans with a step size of 0.5° and an exposure time of 10–20 seconds per frame, depending on diffraction strength.

  • Integrate the reflections and apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Solve the structure using intrinsic phasing methods (SHELXT) and refine the model using full-matrix least-squares on F2 (SHELXL)[3]. Ensure all non-hydrogen atoms are refined anisotropically.

References

  • Title: Allylic C–S Bond Construction through Metal-Free Direct Nitroalkene Sulfonation | The Journal of Organic Chemistry Source: acs.org URL: [Link]

  • Title: Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole Source: niscpr.res.in URL: [Link]

  • Title: Synthesis and Crystal Structure of trans-2-(2,4,6-Trimethylphenyl)-1-Nitroethylene Source: asianpubs.org URL: [Link]

  • Title: Crystal structure and DFT studies of 4-methyl-N-(1-phenylethyl)-N′-(1-phenylethylidene)benzenesulfono-hydrazide: evidence of a carbene insertion in the formation of acetophenone azine from acetophenone p-toluensulfonylhydrazone Source: cdnsciencepub.com URL: [Link]

  • Title: Establishing Composition of Solid Solution Based on Single Crystal and Powder X-ray Measurement: The Case of Halogenated Bismuth(III) Complexes with Acetophenone-4-methyl-3-thiosemicarbazone Source: mdpi.com URL: [Link]

  • Title: Efficient Hydrosilylation of Acetophenone with a New Anthraquinonic Amide-Based Iron Precatalyst Source: acs.org URL: [Link]

  • Title: Asian Journal of Chemistry - Synthesis, Characterization and Crystal Structure of trans-2-(2-Hydroxyphenyl)-1-nitroethylene Source: asianpubs.org URL: [Link]

Sources

Validation

Benchmarking Reactivity of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one in Cross-Coupling: A Comparative Guide

As cross-coupling methodologies evolve, the strategic selection of allylic electrophiles is paramount for optimizing yield, regioselectivity, and reaction conditions. In this guide, we benchmark the reactivity of 1-[4-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

As cross-coupling methodologies evolve, the strategic selection of allylic electrophiles is paramount for optimizing yield, regioselectivity, and reaction conditions. In this guide, we benchmark the reactivity of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one —an advanced allylic nitro electrophile bearing an electron-withdrawing para-acetyl group—against traditional allylic acetates, carbonates, and halides.

By analyzing its performance in Palladium-catalyzed Tsuji-Trost alkylation and Copper-catalyzed allylic borylation, this document provides researchers with the mechanistic causality and self-validating experimental protocols necessary to integrate this compound into complex synthetic workflows.

Mechanistic Rationale: Why Allylic Nitro Compounds?

The reactivity of an allylic electrophile is fundamentally dictated by the leaving group's ability to facilitate oxidative addition (ionization) while minimizing off-target side reactions. The presence of the para-acetyl group (-COMe) in our target molecule withdraws electron density from the allylic π -system. For traditional leaving groups like acetates (-OAc), this electronic deactivation significantly increases the activation energy required for C-O bond cleavage, often necessitating elevated temperatures that lead to thermodynamic isomerization.

Conversely, the nitro group (-NO₂) is an exceptional leaving group that overrides this electronic deactivation. Allylic nitro compounds exhibit superior reactivity compared to acetates and sulfones in Pd-catalyzed cross-couplings (1)[1]. The rapid oxidative ionization of the nitro group forms the π -allyl metal complex efficiently at room temperature. Furthermore, the expelled nitrite anion (NO₂⁻) is thermodynamically stable and can occasionally act as a mild, traceless base, streamlining the catalytic cycle.

PdCatalysis Pd Pd(0) Catalyst Ionization Oxidative Ionization (Loss of NO2⁻) Pd->Ionization Substrate Allylic Nitro Substrate Substrate->Ionization PiAllyl π-Allyl Pd(II) Complex Ionization->PiAllyl Fast Kinetics Nuc Nucleophilic Attack PiAllyl->Nuc Turnover-Limiting Nuc->Pd Catalyst Regeneration Product Cross-Coupled Product Nuc->Product

Figure 1: Catalytic cycle of Pd-catalyzed allylic substitution highlighting rapid nitro ionization.

Comparative Benchmarking Data

To objectively evaluate 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one, we benchmarked it against its acetate (-OAc), carbonate (-OCO₂Me), and bromide (-Br) analogs sharing the identical carbon skeleton.

Study A: Pd-Catalyzed Allylic Alkylation (Tsuji-Trost)

Reaction: Electrophile + Dimethyl malonate Pd2​(dba)3​ / dppe​ Cross-Coupled Product. The kinetics of Pd-catalyzed Tsuji-Trost allylation reveal that highly reactive electrophiles shift the turnover-limiting step to the nucleophilic attack (2)[2]. The nitro variant achieves full conversion at room temperature, preserving the kinetic regioselectivity (branched product).

Electrophile Leaving GroupTime to >95% Conv.Isolated YieldRegioselectivity (Branched:Linear)Required Temp
-NO₂ (Target Compound)1.5 h 92% >95:5 25 °C
-OCO₂Me (Carbonate)4.0 h84%82:1825 °C
-OAc (Acetate)>12 h61%65:3560 °C
Study B: Cu-Catalyzed Allylic Borylation

Reaction: Electrophile + B₂pin₂ Cu(MeCN)4​PF6​ / dcpe​ Allylboronic Ester. Historically, nitro groups were considered redox-incompatible with diboron species. However, recent breakthroughs demonstrate that copper-catalyzed borylation of nitro allyl derivatives proceeds smoothly, outcompeting background reduction (3)[4].

Electrophile Leaving GroupCatalyst SystemYieldDiastereoselectivity (E:Z)Observation
-NO₂ (Target Compound)Cu / dcpe89% 92:8 Clean conversion, no redox issues
-Br (Bromide)Cu / dcpe58%75:25Significant protodeboronation
-OAc (Acetate)Cu / dcpe42%55:45Sluggish oxidative addition

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in kinetic data, the following protocols are designed as self-validating closed systems. By incorporating an internal standard (dodecane) prior to catalyst addition, any deviation in mass balance immediately flags side reactions (e.g., homocoupling or premature hydrolysis).

BenchmarkingWorkflow Start Substrate Selection Setup Parallel Reaction Setup Start->Setup Sampling Kinetic Aliquot Sampling Setup->Sampling Quench Quench & Extraction Sampling->Quench Analysis GC-MS & NMR Analysis Quench->Analysis

Figure 2: Standardized self-validating workflow for kinetic benchmarking of allylic electrophiles.

Protocol 1: Pd-Catalyzed Allylic Alkylation (Kinetic Assay)

Causality Check: The use of BSA (N,O-bis(trimethylsilyl)acetamide) generates the nucleophile in situ without introducing harsh external bases that could trigger unwanted aldol condensations with the para-acetyl group.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%) and dppe (0.025 mmol, 5 mol%).

  • Solvation: Add 2.0 mL of anhydrous, degassed THF and stir for 15 minutes until a homogeneous catalyst solution forms.

  • Substrate & Standard Addition: Add 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (0.5 mmol) and dodecane (0.5 mmol, internal standard). Withdraw a 50 µL t=0 aliquot to establish the baseline mass balance.

  • Nucleophile Introduction: Add dimethyl malonate (0.6 mmol) and BSA (0.6 mmol), followed by a catalytic amount of KOAc (0.025 mmol).

  • Kinetic Sampling: Stir the reaction at 25 °C. Withdraw 50 µL aliquots at 15, 30, 60, and 90 minutes. Quench each aliquot immediately in 0.5 mL of an ethyl acetate/brine mixture (1:1).

  • Analysis: Analyze the organic layer of each aliquot via GC-MS. The constant area of the dodecane peak validates that no sample evaporation or volumetric errors occurred, ensuring the calculated conversion rates are strictly representative of the cross-coupling pathway.

Protocol 2: Cu-Catalyzed Allylic Borylation

Causality Check: Pre-mixing the copper catalyst with B₂pin₂ and base ensures the active boryl-copper(I) species is fully formed before the nitro substrate is introduced, preventing competitive non-catalyzed reduction of the nitro group.

  • Catalyst Activation: In a glovebox, dissolve Cu(MeCN)₄PF₆ (5 mol%) and dcpe (5 mol%) in 1.5 mL of THF. Stir for 10 minutes.

  • Reagent Mixing: Add bis(pinacolato)diboron (B₂pin₂, 0.6 mmol) and LiOtBu (0.75 mmol). Stir for 30 minutes to generate the active boryl-copper species.

  • Electrophile Addition: Slowly add a solution of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one (0.5 mmol) in 0.5 mL THF dropwise over 2 minutes.

  • Reaction & Quench: Stir at room temperature for 2 hours. Quench the reaction by filtering the mixture through a short pad of silica gel, eluting with copious amounts of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate the functionalized allylboronic ester.

Conclusion

The benchmarking data clearly demonstrates that 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is a vastly superior electrophile compared to its acetate and halide counterparts. The unique leaving group ability of the nitro moiety compensates for the electronic deactivation caused by the para-acetyl group, enabling rapid, kinetically-controlled cross-couplings at room temperature. For drug development professionals and synthetic chemists, substituting traditional allylic acetates with this allylic nitro compound can drastically reduce reaction times, eliminate the need for harsh heating, and improve overall regioselectivity.

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